MARCKS Peptide(151-175), Phosphorylated
Description
Overview of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) Protein
The Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a prominent substrate for protein kinase C (PKC) and plays a significant role in connecting cellular membranes and the actin cytoskeleton. nih.govuniprot.org This membrane-associated protein is integral to a multitude of cellular functions, including cell motility, adhesion, secretion, and cytoskeletal organization. uniprot.orgnih.gov Its activity is famously regulated by a "myristoyl-electrostatic switch," where phosphorylation or calmodulin binding causes it to move from the plasma membrane to the cytoplasm. tandfonline.com
The MARCKS protein is expressed ubiquitously in a wide variety of cell types, tissues, and organs. nih.govfrontiersin.org Its expression is particularly high in the brain, especially during embryonic development, and this widespread presence continues throughout adulthood. frontiersin.orgnih.gov This suggests a fundamental role in vertebrate development and physiology. nih.gov The protein is highly conserved among vertebrates, with analysis of human, bovine, mouse, and chicken cDNA sequences revealing significant similarities. nih.govnih.govescholarship.org This evolutionary conservation underscores its essential functions in cellular processes like neural development, immune response, and membrane trafficking. nih.govnih.gov
MARCKS is classified as an intrinsically disordered or "natively unfolded" protein, meaning it lacks a stable, well-defined three-dimensional structure under physiological conditions. nih.govatsjournals.org This lack of a fixed structure provides conformational flexibility, allowing it to interact with multiple binding partners. The protein is characterized as an acidic, rod-shaped molecule. nih.govnih.gov Its unfolded nature is partly attributed to electrostatic repulsion between its charged amino acid residues. atsjournals.org Despite being largely unstructured, MARCKS contains three highly conserved domains that mediate its functions. nih.govfrontiersin.org
Characterization of the MARCKS Effector Domain (ED)
Central to the function of the MARCKS protein is a highly conserved 25-amino acid sequence known as the Effector Domain (ED), corresponding to residues 151-175 in the human protein. nih.govatsjournals.org This domain is also referred to as the phosphorylation site domain (PSD). atlasgeneticsoncology.orgd-nb.info
The effector domain is defined by its unique amino acid composition. It is exceptionally rich in basic residues, specifically lysine (B10760008), which gives it a strong positive charge (a net charge of +13). nih.govresearchgate.net This polybasic nature is crucial for its electrostatic interactions with acidic phospholipids (B1166683) in the cell membrane. atsjournals.org The sequence also contains multiple serine residues that are key sites for phosphorylation by PKC and other kinases. nih.govd-nb.info Another notable feature is the unusual enrichment of phenylalanine residues, which are believed to insert into the membrane bilayer, anchoring the domain. nih.govnih.govnih.gov The specific sequence allows the ED to bind to F-actin, calcium/calmodulin (CaM), and phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). atsjournals.orgresearchgate.net
| Property | Description |
| Sequence (Human) | KKKKKRFSFKKSFKLSGFSFKKNKK nih.gov |
| Residue Range | 151-175 atsjournals.org |
| Net Charge | +13 nih.gov |
| Key Residues | 13 basic residues (mostly Lysine), 4 Serines, 5 Phenylalanines nih.govnih.gov |
| Phosphorylation Sites | Serine residues are targets for Protein Kinase C (PKC) and Rho kinase (ROCK) nih.govd-nb.info |
The effector domain is the primary functional hub of the MARCKS protein. Its strong positive charge facilitates the sequestration of negatively charged PIP2 molecules within the plasma membrane, thereby regulating their availability for signaling pathways. d-nb.infosemanticscholar.org This interaction is reversed by the phosphorylation of serine residues within the ED. atlasgeneticsoncology.orgmedchemexpress.com When phosphorylated by PKC, the net positive charge of the ED is reduced, causing it to detach from the membrane and release the sequestered PIP2. tandfonline.comfrontiersin.org This "electrostatic switch" mechanism allows MARCKS to modulate signaling cascades that depend on PIP2, such as those involving phospholipase C (PLC). medchemexpress.comnih.gov Furthermore, the ED mediates interactions with the actin cytoskeleton and CaM, and has been identified as a nuclear localization signal, suggesting it regulates nuclear functions as well. researchgate.netnih.gov
MARCKS Peptide(151-175) as a Model System and Research Tool
The synthetic peptide corresponding to the effector domain, MARCKS Peptide(151-175), is a widely used tool in biochemical and cell biology research. atsjournals.orgnih.gov It effectively mimics the functions of the ED in the full-length protein, allowing researchers to study its specific interactions in controlled, in vitro settings. The peptide has been instrumental in demonstrating the ED's ability to bind strongly to PIP2 and inhibit its hydrolysis by PLC. nih.gov
The phosphorylated version of this peptide, MARCKS Peptide(151-175), Phosphorylated, is particularly valuable. medchemexpress.com It serves as a crucial control and investigative tool to study the consequences of MARCKS phosphorylation. Research has shown that phosphorylation of the peptide reverses its inhibitory effect on PLC-catalyzed hydrolysis of PIP2, confirming the mechanism of the electrostatic switch. medchemexpress.com By using this peptide, scientists can probe the downstream effects of MARCKS phosphorylation without the complexity of the full-length protein, providing clear insights into its role in signal transduction, membrane dynamics, and cytoskeletal regulation. genscript.comresearchgate.net
Utility in Deciphering MARCKS Protein Function and Regulation
The synthetic peptide corresponding to the MARCKS effector domain, MARCKS(151-175), has proven to be an invaluable tool for dissecting the specific molecular functions of the full-length MARCKS protein. By isolating the effector domain, researchers can study its interactions in controlled in vitro and cellular systems, providing detailed insights into its regulatory mechanisms.
Detailed research findings have demonstrated that the MARCKS(151-175) peptide mimics the behavior of the native protein's effector domain. It binds with high affinity to vesicles containing PIP2 and can inhibit the hydrolysis of PIP2 by phospholipase C (PLC). nih.govmedchemexpress.com This has allowed scientists to quantify the binding stoichiometry, suggesting that one peptide can form an electroneutral complex with approximately four PIP2 molecules. nih.gov Furthermore, studies using this peptide have been instrumental in understanding the role of MARCKS in various cellular functions. For instance, peptides that mimic the effector domain have been used to investigate MARCKS's role in regulating macrophage inflammatory responses and neutrophil migration. nih.govnih.gov In neuroscience research, direct infusion of the MARCKS(151-175) peptide into the hippocampus was shown to impair memory in rats, highlighting the domain's critical role in neuronal function. nih.gov
The utility of the MARCKS(151-175) peptide is summarized in the table below, showcasing its role as a molecular probe.
| Research Application | Finding | Reference(s) |
| Lipid Binding | Directly binds to and sequesters Phosphatidylinositol 4,5-bisphosphate (PIP2) in lipid monolayers and vesicles. | nih.govnih.gov |
| Enzyme Inhibition | Inhibits Phospholipase C (PLC) catalyzed hydrolysis of PIP2. | nih.govmedchemexpress.com |
| Cellular Function | Used to probe the role of MARCKS in neutrophil adhesion and migration. | nih.govnih.gov |
| Inflammatory Signaling | Suppresses LPS-induced proinflammatory cytokine expression in macrophages. | nih.gov |
| Neuronal Function | Infusion into the hippocampus impairs memory, suggesting a role in cognitive processes. | nih.gov |
Phosphorylated State as a Key Regulatory Modulator
The phosphorylation of serine residues within the MARCKS(151-175) effector domain by Protein Kinase C (PKC) is a primary mechanism controlling MARCKS function. bohrium.com This post-translational modification acts as a molecular switch, dramatically altering the domain's binding properties and subcellular localization. nih.gov This regulatory action is often referred to as the "myristoyl-electrostatic switch". nih.gov
Release of Sequestered PIP2 : Upon detachment from the membrane, MARCKS releases its bound PIP2. medchemexpress.comgencefebio.com This liberation makes PIP2 available to be hydrolyzed by PLC or to act as a substrate for other enzymes like phosphoinositide-3-kinase (PI3K), thereby propagating downstream signaling cascades. nih.govnih.gov
Disruption of Calmodulin Binding : Phosphorylation of the effector domain also prevents it from binding to calcium-calmodulin. bohrium.comnih.govnih.gov In its unphosphorylated state, MARCKS can act as a reservoir for calmodulin. bohrium.comnih.gov PKC activation and subsequent MARCKS phosphorylation can lead to the release of calmodulin, allowing it to activate other Ca2+/calmodulin-dependent enzymes and pathways. nih.govnih.gov
Therefore, the phosphorylated state of the MARCKS(151-175) domain is a critical regulatory point. It integrates signals from the PKC pathway to control the availability of key signaling molecules like PIP2 and calmodulin, thereby influencing a wide array of cellular activities from cytoskeletal arrangement to cell signaling and secretion. ebi.ac.uknih.gov
The table below details the interactions of the MARCKS effector domain and the regulatory effect of phosphorylation.
| Binding Partner | Interaction with Unphosphorylated MARCKS(151-175) | Effect of Phosphorylation | Reference(s) |
| Plasma Membrane (via PIP2) | Strong electrostatic binding, leading to membrane association. | Weakens binding, causing translocation to the cytosol. | nih.govnih.govnih.gov |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Sequesters PIP2, inhibiting its availability. | Releases PIP2, allowing it to participate in signaling. | medchemexpress.comgencefebio.comnih.gov |
| Calmodulin (CaM) | Binds with high affinity in a Ca2+-dependent manner. | Prevents binding, releasing CaM to activate other targets. | bohrium.comnih.govnih.gov |
| Actin Filaments | Cross-links actin filaments. | Inhibits actin cross-linking activity. | ebi.ac.uknih.govnih.gov |
Properties
Molecular Formula |
C₁₄₇H₂₄₆N₄₁O₄₀P₃ |
|---|---|
Molecular Weight |
3320.80 |
sequence |
One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK |
Origin of Product |
United States |
Interactions and Binding Mechanisms of Marcks Peptide 151 175 , Phosphorylated
Phospholipid Membrane Interactions
The interaction between the MARCKS effector domain and the phospholipid membrane is a dynamic process governed by the peptide's phosphorylation state. In its unphosphorylated form, MARCKS is tethered to the plasma membrane through the dual action of its N-terminal myristoyl group and the electrostatic attraction of its basic effector domain to acidic phospholipids (B1166683). plos.org Phosphorylation of the effector domain by PKC triggers its dissociation from the membrane. researchgate.netnih.gov
Binding Affinity and Specificity for Phosphatidylinositol 4,5-bisphosphate (PIP2)
The MARCKS(151-175) peptide exhibits a high binding affinity for membranes containing the acidic phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.govsemanticscholar.org This interaction is highly specific, with the peptide preferentially binding to and sequestering PIP2 molecules. generegulation.orgresearchgate.net Research indicates that the peptide, which has a net positive charge of +13, interacts with approximately three to four negatively charged PIP2 molecules to form an electroneutral complex. atsjournals.orgnih.govgeneregulation.orgnih.gov This strong association is crucial for the role of MARCKS in regulating the availability of PIP2, a key signaling lipid, at the plasma membrane. nih.govnih.gov The peptide corresponding to the effector domain is considered a reliable model for studying the interaction of the entire MARCKS protein with membranes. nih.gov
Role of Electrostatic and Hydrophobic Forces in Membrane Association
The association of the MARCKS(151-175) peptide with the cell membrane is mediated by a combination of electrostatic and hydrophobic interactions. generegulation.orgroyalacademy.dktechnion.ac.il The primary driving force is the strong electrostatic attraction between the 13 positively charged lysine (B10760008) residues within the peptide and the negatively charged headgroups of acidic phospholipids, such as PIP2 and phosphatidylserine (B164497) (PS), in the membrane. atsjournals.orgtechnion.ac.ilnih.gov This electrostatic interaction is complemented by hydrophobic forces. generegulation.org The effector domain contains five phenylalanine residues whose aromatic side chains can insert into the hydrophobic core of the lipid bilayer, further anchoring the peptide to the membrane. generegulation.orgtechnion.ac.il The interplay of these forces dictates the strength and stability of the peptide's membrane association. researchgate.net
| Force | Interacting Residues/Moieties | Mechanism of Action |
| Electrostatic | 13 Lysine residues | Attraction between the positively charged lysine side chains and negatively charged acidic phospholipid headgroups (e.g., PIP2, PS). atsjournals.orgtechnion.ac.ilnih.gov |
| Hydrophobic | 5 Phenylalanine residues | Insertion of the nonpolar phenylalanine side chains into the acyl chain region of the lipid bilayer. generegulation.orgtechnion.ac.il |
Sequestration and Release of PIP2 in Membrane Microdomains
A key function of the MARCKS effector domain is the sequestration of PIP2 molecules within specific microdomains of the plasma membrane, often referred to as lipid rafts. nih.govnih.govresearchgate.netd-nb.info By binding to multiple PIP2 molecules, the unphosphorylated MARCKS(151-175) peptide effectively clusters them, making them inaccessible to enzymes like phospholipase C (PLC). plos.orgresearchgate.netnih.govmedchemexpress.com This sequestration inhibits the hydrolysis of PIP2 into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). d-nb.info The release of this sequestered PIP2 is a critical step in signal transduction and is triggered when MARCKS dissociates from the membrane. researchgate.netnih.govnih.gov This dissociation and subsequent release of PIP2 can be initiated by either the phosphorylation of the effector domain by PKC or by the binding of Ca2+/calmodulin. nih.govd-nb.info
Influence of Phosphorylation on Membrane Dissociation
Phosphorylation of the serine residues within the MARCKS(151-175) peptide is the primary mechanism regulating its dissociation from the plasma membrane. researchgate.netresearchgate.netnih.gov This event, termed the "myristoyl-electrostatic switch," dramatically reduces the peptide's affinity for acidic phospholipids. atsjournals.orgplos.orgresearchgate.net The addition of negatively charged phosphate (B84403) groups to the serine residues neutralizes the high positive charge of the effector domain, weakening the electrostatic attraction that tethers it to the membrane. nih.govd-nb.info Studies have shown that phosphorylation of three serine residues can decrease the membrane binding constant by as much as 1000-fold. generegulation.orgnih.gov This leads to a rapid dissociation of the peptide from the membrane (t1/2 < 30 s), releasing the sequestered PIP2 and allowing it to participate in downstream signaling pathways. nih.govnih.govresearchgate.net
| Condition | Net Charge of Effector Domain | Membrane Affinity | Consequence |
| Unphosphorylated | +13 | High | Binds to membrane, sequesters PIP2. generegulation.orgresearchgate.nettechnion.ac.il |
| Phosphorylated | Reduced (e.g., +7 after phosphorylation of 3 serines) | Decreased ~1000-fold | Dissociates from membrane, releases PIP2. generegulation.orgtechnion.ac.ilnih.gov |
Protein Kinase C (PKC) Family Interactions
The interaction between MARCKS and the Protein Kinase C (PKC) family is bidirectional. MARCKS is a prominent substrate for PKC, and this phosphorylation event is a key regulator of MARCKS function. plos.orgnih.gov
Recognition and Phosphorylation by Conventional and Novel PKC Isoforms
The effector domain of MARCKS (residues 151-175) contains multiple serine residues that are recognized and phosphorylated by both conventional and novel isoforms of Protein Kinase C (PKC). atsjournals.orgnih.gov In NIH-3T3 fibroblasts, for instance, MARCKS can be phosphorylated by PKCα, PKCε, and PKCθ isoforms. plos.org The phosphorylation of these key serine residues within the effector domain by PKC is a critical event that regulates the protein's ability to bind to membranes and sequester PIP2. nih.govresearchgate.net Upon cell stimulation that activates PKC, the enzyme phosphorylates MARCKS, leading to its translocation from the membrane to the cytosol. plos.orgnih.gov This phosphorylation-dependent release allows for the interplay between PKC- and Ca2+/calmodulin-dependent signaling pathways. nih.gov
Impact of Phosphorylation on Effector Domain Functionality
The functionality of the MARCKS effector domain is critically regulated by the phosphorylation of its serine residues by Protein Kinase C (PKC). nih.govnih.gov In its non-phosphorylated state, the effector domain, with its cluster of positively charged lysine residues, binds tightly to the negatively charged inner leaflet of the plasma membrane, primarily through electrostatic interactions with acidic phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.govmolbiolcell.org This electrostatic attraction, combined with the insertion of the N-terminal myristoyl group into the lipid bilayer, firmly anchors the protein to the membrane. nih.govresearchgate.net This mechanism is often referred to as a "myristoyl-electrostatic switch". nih.govnih.gov
Upon activation of signaling pathways involving PKC, the kinase phosphorylates key serine residues within the effector domain. frontiersin.orgjohnshopkins.edu This enzymatic modification introduces negatively charged phosphate groups, which neutralizes the net positive charge of the domain. nih.gov The reduction in electrostatic attraction is substantial enough to disrupt the binding between the effector domain and the membrane phospholipids. nih.govmolbiolcell.org Consequently, the phosphorylated MARCKS protein detaches from the plasma membrane and translocates to the cytosol. nih.govfrontiersin.orgjohnshopkins.edu
This phosphorylation-induced translocation is a pivotal control mechanism, as it inhibits the functions MARCKS performs at the membrane. nih.govfrontiersin.org When detached from the membrane, MARCKS can no longer sequester PIP2 or cross-link actin filaments at the cell periphery. molbiolcell.orgfrontiersin.orgmedchemexpress.com Therefore, phosphorylation of the effector domain effectively acts as an "off-switch" for its membrane-associated activities, allowing for rapid reorganization of the actin cytoskeleton and the release of sequestered signaling molecules. nih.govfrontiersin.org
| Feature | Non-phosphorylated Effector Domain | Phosphorylated Effector Domain |
| Net Charge | Highly Positive nih.govnih.gov | Neutralized/Negative nih.gov |
| Subcellular Location | Plasma Membrane researchgate.netjohnshopkins.edu | Cytosol researchgate.netjohnshopkins.edu |
| Membrane Binding | Strong electrostatic binding nih.govmolbiolcell.org | Weak/No binding nih.govmolbiolcell.org |
| Actin Cross-linking | Active nih.gov | Inhibited nih.govfrontiersin.org |
| PIP2 Sequestration | Active nih.govmolbiolcell.org | Inactive medchemexpress.com |
Calcium/Calmodulin (CaM) Binding
The MARCKS effector domain is also a primary target for calcium-bound calmodulin (Ca²⁺/CaM), providing a direct link between calcium signaling and PKC-mediated pathways. nih.govjohnshopkins.edu
In its non-phosphorylated state, the MARCKS effector domain binds to Ca²⁺/CaM with high affinity. molbiolcell.org This interaction is dependent on the presence of calcium. The binding of the non-phosphorylated MARCKS peptide (151-175) to CaM significantly enhances the affinity of CaM for Ca²⁺ ions. nih.gov This suggests a cooperative relationship where the presence of the MARCKS effector domain stabilizes the Ca²⁺-bound conformation of CaM, indicative of a strong binding event. nih.gov
The binding of Ca²⁺/CaM and phosphorylation by PKC to the MARCKS effector domain are mutually exclusive events. nih.govnih.gov The binding sites for both CaM and PKC overlap within the effector domain sequence. nih.gov As a result, they compete for access to this critical region. molbiolcell.orgnih.gov
Phosphorylation of the serine residues within the effector domain by PKC significantly reduces its affinity for Ca²⁺/CaM. nih.gov Research using a modified MARCKS peptide that mimics the phosphorylated state showed a reduced ability to increase the Ca²⁺ affinity of CaM compared to the wild-type, non-phosphorylated peptide. nih.gov This demonstrates that the introduction of phosphate groups interferes with the optimal interaction between the effector domain and CaM. nih.gov Conversely, the binding of Ca²⁺/CaM to the non-phosphorylated effector domain can protect it from being phosphorylated by PKC. This competitive regulation allows the MARCKS protein to function as an integrator of both Ca²⁺ and PKC signaling pathways. nih.govjohnshopkins.edu
| MARCKS Peptide State | Effect on CaM Ca²⁺ Affinity (pCa) | Implication |
| CaM alone | 5.2 nih.gov | Baseline Ca²⁺ affinity |
| CaM + Non-phosphorylated MARCKS peptide | 6.1 nih.gov | High-affinity binding, increased Ca²⁺ sensitivity |
| CaM + Phosphorylation-mimicking peptide | 5.6 nih.gov | Reduced binding affinity |
Similar to phosphorylation, the binding of Ca²⁺/CaM can also trigger the release of MARCKS from the plasma membrane. researchgate.netnih.gov When intracellular calcium levels rise, CaM binds to the highly basic effector domain. researchgate.netmolbiolcell.org This binding event effectively sequesters the positively charged residues of the effector domain within the CaM protein structure, neutralizing their ability to interact with the negatively charged membrane phospholipids. molbiolcell.orgnih.gov This disruption of the electrostatic anchor, a key component of the myristoyl-electrostatic switch, leads to the dissociation of the entire MARCKS protein from the membrane into the cytoplasm. nih.govresearchgate.net This mechanism provides an alternative, PKC-independent pathway for controlling MARCKS localization and function in response to transient changes in intracellular calcium concentration. molbiolcell.orgnih.gov
Actin Filament Interactions
MARCKS is a key regulator of the actin cytoskeleton, a function also mediated directly by its effector domain. nih.govfrontiersin.org
The non-phosphorylated MARCKS protein is capable of directly binding to and cross-linking filamentous actin (F-actin). nih.govumassmed.edu This activity allows MARCKS to organize actin filaments into bundles and networks, particularly at the sub-membranous cortex. nih.govfrontiersin.org The effector domain contains at least two distinct actin-binding sites, which allows a single MARCKS molecule to bridge two separate actin filaments, resulting in a cross-linking effect. nih.gov The interaction is believed to be primarily electrostatic, occurring between the polycationic nature of the effector domain and the polyanionic N-terminus of actin. nih.gov
This cross-linking function is potently inhibited by both phosphorylation of the effector domain by PKC and by the binding of Ca²⁺/CaM. nih.govfrontiersin.orgjohnshopkins.edu Both modifications disrupt the electrostatic interactions required for actin binding and induce conformational changes that are incompatible with efficient cross-linking. nih.gov Therefore, through the regulation of its effector domain, MARCKS acts as a dynamic modulator of actin cytoskeleton structure in response to intracellular signals. nih.gov
Regulation of Actin Polymerization and Dynamics
The Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein is a significant regulator of the actin cytoskeleton. nih.gov Its effector domain (ED), corresponding to the peptide sequence 151-175, directly interacts with and cross-links actin filaments. atsjournals.org This interaction is fundamental to cellular processes that depend on dynamic actin reorganization, such as cell adhesion and migration. nih.gov The MARCKS ED contains two distinct actin-binding sites, and peptides derived from this domain can induce the rapid polymerization of globular actin (G-actin) and the bundling of filamentous actin (F-actin). atsjournals.org
The regulatory action of the MARCKS peptide on actin dynamics is controlled by phosphorylation. When the serine residues within the effector domain are phosphorylated by Protein Kinase C (PKC), the peptide's ability to cross-link actin is diminished. atsjournals.org This phosphorylation-dependent release from actin is a key step in various cellular signaling pathways. For instance, in airway goblet cells, an apical actin network can act as a physical barrier to mucin granule exocytosis. nih.govatsjournals.org Upon stimulation, phosphorylation of MARCKS causes its translocation from the cell membrane to the cytosol, which is a critical step in dissolving this actin barrier, thereby facilitating mucus secretion. nih.govatsjournals.org This mechanism highlights how the phosphorylation state of the MARCKS peptide directly modulates the structure of the subplasmalemmal actin cytoskeleton to control cellular functions like secretion. nih.gov
| Interacting Protein | MARCKS Peptide State | Effect of Interaction | Reference |
| Actin (F-actin) | Non-phosphorylated | Binds to and cross-links filaments | atsjournals.org |
| Actin (G-actin) | Non-phosphorylated | Induces rapid polymerization | atsjournals.org |
| Actin (F-actin) | Phosphorylated | Binding and cross-linking are diminished | atsjournals.org |
Other Biomolecular Associations
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), particularly α7 nAChRs
The MARCKS effector domain peptide (151-175) has been identified as a potent inhibitor of α7 nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Studies using Xenopus laevis oocytes to express homomeric α7 nAChRs demonstrated that the synthetic MARCKS(151-175) peptide completely inhibited acetylcholine (ACh)-evoked responses in a dose-dependent manner, with an IC₅₀ value of 16 nM. nih.gov This inhibition was found to be both voltage- and activity-independent, suggesting an allosteric mechanism of action rather than open channel blocking. nih.govnih.gov The peptide is thought to bind directly to the extracellular domain of the α7 nAChR at a site distinct from the α-bungarotoxin binding site. nih.govnih.gov
Crucially, the phosphorylation state of the peptide governs this interaction. A mutated version of the MARCKS ED peptide, where four key serine residues were replaced with aspartate to mimic the negative charge of phosphorylation, was unable to inhibit α7 nAChR-mediated currents. nih.gov This finding strongly suggests that the serine residues are essential for the peptide's inhibitory function and that phosphorylation of the MARCKS protein would prevent this blockade of nAChR signaling. nih.gov This regulatory switch implies that under physiological conditions, the phosphorylation of MARCKS could play a role in modulating cholinergic signaling. nih.gov
| Receptor Target | Peptide Form | Interaction Details | Finding | Reference |
| α7 nAChR | MARCKS(151–175) | Dose-dependent inhibition of ACh-evoked responses | IC₅₀ value of 16 nM | nih.gov |
| α7 nAChR | Phosphorylation-mimicking mutant | No inhibition of ACh-evoked responses | Phosphorylation prevents receptor blockade | nih.gov |
Binding to Lipopolysaccharide (LPS)
The MARCKS effector domain peptide demonstrates a capacity to directly bind and sequester lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govatsjournals.orgresearchgate.net Research has shown that MARCKS and its related proteins specifically bind to LPS, and the addition of the MARCKS effector peptide can inhibit LPS-induced production of pro-inflammatory cytokines like TNF-α in mononuclear cells. researchgate.net The LPS-binding site was identified within a heptapeptide (B1575542) segment of the effector domain. researchgate.net
This interaction appears to be part of a negative feedback loop in the cellular response to LPS. researchgate.net Following LPS stimulation, MARCKS protein translocates from the plasma membrane to endosomes where it colocalizes with LPS. researchgate.net Studies have shown that cells deficient in MARCKS exhibit an increased inflammatory response to LPS, while overexpression of MARCKS leads to an inhibited response. researchgate.net This suggests that the binding of the MARCKS peptide to LPS serves to negatively regulate TLR4 signaling, thereby dampening the inflammatory cascade initiated by bacterial endotoxins. researchgate.net
| Molecule | Effect of Binding | Cellular Consequence | Reference |
| Lipopolysaccharide (LPS) | Sequestration by MARCKS ED peptide | Inhibition of LPS-induced TNF-α production | researchgate.net |
| Lipopolysaccharide (LPS) | Binding by MARCKS protein | Negative regulation of TLR4 signaling | researchgate.net |
Associations with Molecular Chaperones and Vesicle-Associated Proteins
The MARCKS protein, including its effector domain, interacts with various molecular chaperones and vesicle-associated proteins, playing a role in secretion and vesicular trafficking. nih.gov In the context of mucin secretion from human bronchial epithelial cells, MARCKS has been shown to form a complex with the molecular chaperones HSP70 and Cysteine-string protein (CSP). nih.govatsjournals.org Inhibition of either of these chaperones was found to reduce mucin release. atsjournals.org This MARCKS-HSP70-CSP complex can also bind to the cytoskeleton via an unconventional myosin isoform, myosin V, which is involved in moving intracellular vesicles along actin filaments. nih.govatsjournals.org
These associations are regulated by the phosphorylation state of MARCKS. While the unphosphorylated form of the protein is involved in promoting mucin secretion, the phosphorylated form is implicated in promoting the release of neurotransmitters and gut peptides. nih.gov Interactions with other vesicle-associated proteins, such as synapsin, have also been described, further contributing to the role of MARCKS in regulating the secretion of various substances, including inflammatory cytokines. nih.gov
| Associated Protein | Protein Class | Functional Context | Reference |
| HSP70 | Molecular Chaperone | Forms complex with MARCKS to regulate mucin secretion | nih.govatsjournals.org |
| Cysteine-string protein (CSP) | Molecular Chaperone | Forms complex with MARCKS to regulate mucin secretion | nih.govatsjournals.org |
| Myosin V | Vesicle-Associated Protein | Binds MARCKS-chaperone complex to the cytoskeleton for vesicle transport | nih.govatsjournals.org |
| Synapsin | Vesicle-Associated Protein | Contributes to MARCKS' role in neurotransmitter and cytokine secretion | nih.gov |
Regulatory Mechanisms and Signaling Pathways Mediated by Marcks Peptide 151 175 Phosphorylation
The Myristoyl-Electrostatic Switch Mechanism
The subcellular localization and function of MARCKS are controlled by a sophisticated mechanism known as the "myristoyl-electrostatic switch". nih.govplos.org This model posits a two-signal requirement for stable membrane association. The first is the covalent attachment of a myristoyl group to the N-terminus of the protein, which hydrophobically inserts into the lipid bilayer. nih.govfrontiersin.org The second is the electrostatic interaction between the positively charged basic effector domain (residues 151-175) and the negatively charged acidic phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), within the inner leaflet of the plasma membrane. nih.govfrontiersin.orgtandfonline.com
This dual-interaction ensures that MARCKS is firmly anchored to the plasma membrane in its unphosphorylated state. frontiersin.org The basic effector domain's cluster of lysine (B10760008) residues plays a crucial role in this electrostatic tethering. atsjournals.org The myristoyl group alone provides a weak membrane anchor, but in concert with the electrostatic interactions of the effector domain, it ensures a stable association. nih.gov
Role of Phosphorylation in Reversible Membrane-Cytosol Translocation
Phosphorylation of key serine residues within the MARCKS effector domain (151-175) by Protein Kinase C (PKC) is the central event that triggers the myristoyl-electrostatic switch. plos.orgatsjournals.org The addition of negatively charged phosphate (B84403) groups to these serines neutralizes the positive charge of the effector domain. nih.govnih.gov This charge neutralization disrupts the electrostatic attraction between MARCKS and the acidic phospholipids of the plasma membrane. atsjournals.orgnih.gov
With the electrostatic anchor disengaged, the weak hydrophobic interaction of the myristoyl group is insufficient to hold the protein at the membrane, leading to the translocation of phosphorylated MARCKS from the plasma membrane to the cytosol. tandfonline.comatsjournals.orgnih.gov This process is reversible; dephosphorylation of MARCKS by phosphatases such as protein phosphatase 1 or 2A restores the positive charge of the effector domain, allowing it to re-associate with the plasma membrane. nih.gov This dynamic cycling between the membrane and cytosol allows MARCKS to regulate the availability of membrane-bound signaling molecules and to interact with cytosolic components. tandfonline.comatsjournals.org
Modulation of Phosphoinositide Signaling
Phosphorylation of the MARCKS peptide (151-175) is a critical regulator of phosphoinositide signaling, a fundamental pathway governing a myriad of cellular processes.
Regulation of Phospholipase C (PLC)-Catalyzed Hydrolysis of PIP2
In its unphosphorylated, membrane-bound state, MARCKS sequesters PIP2 into lateral domains, effectively shielding it from enzymatic activity. nih.govmedchemexpress.com This sequestration inhibits the hydrolysis of PIP2 by Phospholipase C (PLC). nih.govmedchemexpress.comd-nb.info By clustering PIP2, the MARCKS effector domain (151-175) prevents PLC from accessing its substrate, thereby downregulating the production of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govd-nb.info
Upon phosphorylation by PKC, the MARCKS peptide (151-175) is released from the membrane, which in turn liberates the sequestered PIP2. nih.govmedchemexpress.com This release of PIP2 makes it available for hydrolysis by PLC, leading to a burst in IP3 and DAG production and the subsequent activation of downstream signaling cascades. nih.gov Therefore, the phosphorylation of MARCKS acts as a switch that can turn on PLC-mediated signaling.
Influence on PI3K/Akt Pathway Activation
The phosphorylation of MARCKS also plays a pivotal role in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. d-nb.info The release of PIP2 from its sequestration by unphosphorylated MARCKS is a key upstream event. nih.gov Once freed, PIP2 can be phosphorylated by PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). d-nb.infonih.gov
PIP3 serves as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase-1 (PDK1). d-nb.info The recruitment of Akt to the membrane facilitates its phosphorylation and activation, initiating a signaling cascade that regulates cell proliferation, survival, and growth. d-nb.info Studies have shown that inhibiting MARCKS function can lead to decreased Akt phosphorylation, highlighting the importance of the MARCKS-PIP2 interaction in controlling the PI3K/Akt pathway. tandfonline.comnih.gov The phosphorylation of the MARCKS peptide by PKC effectively modulates the availability of PIP2 for the PI3K/Akt pathway, thereby influencing a wide range of cellular functions. nih.gov
Cross-talk with Calcium Signaling Pathways
The regulation of MARCKS is not solely dependent on PKC-mediated phosphorylation but also involves a complex interplay with calcium signaling, primarily through the calcium-binding protein calmodulin (CaM).
Interplay between PKC Phosphorylation and CaM Binding in MARCKS Regulation
The basic effector domain of MARCKS is also a binding site for Ca2+/Calmodulin. atsjournals.orgnih.gov The binding of CaM to this domain is mutually exclusive with both membrane association and PKC-mediated phosphorylation. tandfonline.comd-nb.infonih.gov
In the presence of elevated intracellular calcium levels, Ca2+/CaM can bind to the unphosphorylated effector domain of MARCKS, causing its dissociation from the plasma membrane, a mechanism that parallels the effect of phosphorylation. tandfonline.comd-nb.info This suggests that both PKC activation and calcium signals can independently trigger the release of MARCKS from the membrane and the subsequent liberation of PIP2.
Furthermore, the phosphorylation of MARCKS by PKC disrupts the binding of CaM to the protein. nih.govbiologists.com Conversely, the binding of CaM can inhibit the phosphorylation of MARCKS by PKC. sdbonline.org This reciprocal regulation indicates a sophisticated level of cross-talk between the calcium and PKC signaling pathways, with MARCKS acting as a central processing node. The ultimate cellular response likely depends on the relative timing and strength of the calcium and PKC signals, which converge on the phosphorylation state and CaM-binding status of the MARCKS effector domain. biologists.comnih.gov
Integration with Other Cellular Signaling Networks
The phosphorylation of the MARCKS effector domain (MARCKS Peptide(151-175)) serves as a critical node for cross-talk between various signaling pathways. By modulating the availability of plasma membrane PIP2 and its interaction with the actin cytoskeleton, phosphorylated MARCKS influences the activity of several key signaling cascades. researchgate.netnih.gov
Receptor Tyrosine Kinase Pathways (e.g., ErbB2)
Phosphorylation of the MARCKS effector domain has been shown to activate the proto-oncogenic receptor tyrosine kinase ErbB2 (also known as HER2). nih.gov This interaction is mediated by the antiproliferative protein Transducer of ERBB2, 2 (TOB2). nih.govnih.gov In its unphosphorylated state, MARCKS can associate with TOB2. However, upon phosphorylation by PKC, MARCKS binds to TOB2, which decreases TOB2's affinity for ErbB2. This disruption leads to the activation of the ErbB2-mediated signaling pathway, which can promote cell proliferation. nih.govnih.gov This mechanism demonstrates a direct link between PKC signaling and the activation of a major receptor tyrosine kinase pathway through the phosphorylation of MARCKS. nih.gov
| Interacting Protein | Effect of MARCKS(151-175) Phosphorylation | Signaling Outcome |
| ErbB2 (HER2) | Induces activation by binding to the TOB2 protein. nih.govnih.gov | Promotes cell proliferation. nih.gov |
| TOB2 | Phosphorylated MARCKS binds to TOB2, reducing its affinity for ErbB2. nih.govnih.gov | Facilitates ErbB2 activation. nih.gov |
Rho-associated Protein Kinase (ROCK) Phosphorylation
Besides being a primary substrate for PKC, the serine residues within the MARCKS effector domain can also be phosphorylated by Rho-associated protein kinase (ROCK). nih.govnih.govresearchgate.net ROCK is a key downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. The phosphorylation of MARCKS by ROCK, similar to PKC-mediated phosphorylation, disrupts the electrostatic interaction between the effector domain and the plasma membrane, leading to its translocation into the cytoplasm. nih.govresearchgate.net This event inhibits MARCKS's function of cross-linking actin filaments. nih.gov This places MARCKS phosphorylation as a convergence point for both PKC and Rho signaling pathways in the control of cytoskeletal dynamics.
| Kinase | Effect on MARCKS(151-175) | Cellular Process Affected |
| ROCK | Phosphorylates serine residues within the effector domain. nih.govnih.govresearchgate.net | Actin cytoskeleton regulation, cell adhesion, motility. |
| PKC | Phosphorylates serine residues within the effector domain. nih.govresearchgate.net | Actin cytoskeleton regulation, cell polarity, membrane trafficking. researchgate.netnih.gov |
TLR Signaling Pathways
MARCKS plays a complex regulatory role in Toll-like receptor (TLR) signaling, particularly the TLR4 pathway activated by lipopolysaccharide (LPS). nih.govoup.com Upon LPS stimulation, MARCKS expression increases, and the protein can translocate from the plasma membrane to endosomes where it co-localizes with LPS and TLR4. oup.comresearchgate.net
Research findings on the exact role of MARCKS in TLR signaling have presented a nuanced picture. Some studies suggest MARCKS acts as a negative regulator. oup.comresearchgate.net It has been shown to bind directly to LPS via its effector domain, and MARCKS-deficient cells exhibit an increased inflammatory response (e.g., IL-6 production) to LPS. oup.com Conversely, other research indicates that MARCKS promotes the production of proinflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS. nih.gov This suggests that the role of MARCKS in TLR signaling may be context-dependent, potentially varying based on cell type or the specific signaling dynamics. The phosphorylation of MARCKS by PKC is implicated in these inflammatory responses, with PKC inhibition leading to a decrease in cytokine production. nih.gov
| Stimulus | MARCKS Role | Effect on Cytokine Production | Key Findings |
| LPS (TLR4 agonist) | Negative Regulator | Overexpression of MARCKS inhibits LPS-induced IL-6 and TNF-α production. oup.com | MARCKS binds directly to LPS and translocates to endosomes with TLR4. oup.comresearchgate.net |
| LPS (TLR4 agonist) | Positive Regulator | Knockout of MARCKS in macrophages downregulates LPS-induced TNF-α and IL-6 production. nih.gov | PKC-mediated phosphorylation of MARCKS is involved in the inflammatory response. nih.gov |
B-cell Receptor (BCR) Signaling
The strength of both tonic and chronic active B-cell receptor (BCR) signaling is regulated by MARCKS. nih.gov Mechanistically, membrane-tethered MARCKS suppresses the strength of BCR signaling. nih.govnih.gov It achieves this by altering the interaction between the cortical actin cytoskeleton and the plasma membrane. nih.gov This disruption increases the lateral mobility of the BCR on the cell surface, which in turn decreases the formation of BCR nanoclusters required for robust signal initiation. nih.gov The membrane association of MARCKS is controlled by its phosphorylation status. Molecules that regulate the tethering of MARCKS to the membrane, such as PKCβ, therefore influence BCR mobility and signaling strength. nih.gov This identifies MARCKS as a key modulator of BCR function, linking cytoskeletal interactions at the membrane to the regulation of B-cell activation. nih.govnih.gov
Compound and Protein Reference Table
| Name | Type | Function/Significance |
| MARCKS Peptide(151-175), Phosphorylated | Phosphorylated Peptide | The functional effector domain of the MARCKS protein after phosphorylation. medchemexpress.com |
| Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) | Protein | A substrate of PKC that regulates actin-cytoskeleton interactions and sequesters PIP2. researchgate.netwikipedia.org |
| ErbB2 (HER2) | Receptor Tyrosine Kinase | A proto-oncogene involved in cell proliferation. nih.gov |
| Rho-associated Protein Kinase (ROCK) | Protein Kinase | Phosphorylates MARCKS and regulates the actin cytoskeleton. nih.govnih.gov |
| Toll-like Receptor 4 (TLR4) | Receptor | A pattern recognition receptor that recognizes LPS and initiates inflammatory signaling. nih.gov |
| B-cell Receptor (BCR) | Receptor Complex | Initiates signaling upon antigen binding, leading to B-cell activation. nih.govmednexus.org |
| Protein Kinase C (PKC) | Protein Kinase | A primary kinase that phosphorylates MARCKS. researchgate.netnih.gov |
| Transducer of ERBB2, 2 (TOB2) | Protein | An antiproliferative protein that interacts with MARCKS and ErbB2. nih.govnih.gov |
| Lipopolysaccharide (LPS) | Molecule | A component of gram-negative bacteria that activates TLR4. nih.govoup.com |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Lipid | A signaling phospholipid sequestered by unphosphorylated MARCKS. researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Cytokine | A pro-inflammatory cytokine. nih.govoup.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | A pro-inflammatory cytokine. nih.govnih.gov |
Cellular and Subcellular Functions Regulated by Marcks Effector Domain Activity
Regulation of Cytoskeletal Organization and Dynamics
The phosphorylation state of the MARCKS effector domain is a critical determinant of actin cytoskeleton organization and the dynamic cellular processes that depend on it, such as cell spreading and the formation of lamellipodia. nih.govnih.govnih.gov
Actin Reorganization and Filament Cross-linking
In its unphosphorylated state, MARCKS is anchored to the plasma membrane and directly binds to and cross-links filamentous actin (F-actin). atsjournals.orgnih.govoup.com This cross-linking activity, mediated by two actin-binding sites within the effector domain, contributes to the stability of the actin cytoskeleton. atsjournals.orgnih.gov
Upon stimulation by signals that activate PKC, the serine residues within the effector domain become phosphorylated. nih.govoup.com This phosphorylation neutralizes the domain's positive charge, disrupting its electrostatic interaction with the negatively charged membrane phospholipids (B1166683) and its binding to F-actin. nih.govoup.commolbiolcell.org The consequence is a loss of actin filament cross-linking activity. nih.govnih.gov This dissociation of MARCKS from the actin network leads to a disassembly of the F-actin cytoskeleton and an increase in its plasticity, permitting the dynamic reorganization required for various cellular functions. nih.govoup.com Studies using MARCKS mutants with non-functional phosphorylation sites have confirmed that these intact sites are essential for regulating membrane-cytoskeletal organization. nih.gov
| Feature | Unphosphorylated MARCKS (Effector Domain) | Phosphorylated MARCKS (Effector Domain) |
| Cellular Location | Plasma Membrane nih.govfrontiersin.org | Cytosol nih.govplos.orgfrontiersin.org |
| Actin Interaction | Binds and cross-links F-actin atsjournals.orgnih.govoup.com | Binding to F-actin is inhibited nih.govnih.govoup.com |
| Effect on Cytoskeleton | Stabilizes F-actin network atsjournals.org | Promotes F-actin disassembly and reorganization nih.govoup.com |
Lamellipodia Formation and Cell Spreading
The regulation of actin dynamics by the MARCKS effector domain is fundamental to cell motility processes like cell spreading and the formation of lamellipodia, which are sheet-like protrusions at the leading edge of a migrating cell. nih.govnih.gov Dephosphorylated MARCKS has been shown to stimulate the formation of lamellipodia. nih.gov The protein is found at the adherent surface of lamellipodia and its overexpression can increase cell spreading and the total area of close adhesions to a substrate. biologists.com
Conversely, the phosphorylation of MARCKS is a key step in regulating these motile structures. nih.gov Experiments have demonstrated that cells expressing MARCKS mutants that cannot be phosphorylated or cannot translocate from the membrane exhibit significant defects in cell spreading. nih.govresearchgate.net This suggests that the dynamic cycling of MARCKS between its phosphorylated (cytosolic) and unphosphorylated (membrane-bound) states is necessary for the proper regulation of lamellipodia formation and efficient cell spreading. nih.govnih.govmolbiolcell.org The MARCKS-related protein, MARCKSL1, which shares a highly homologous effector domain, also plays a role in controlling filopodium and lamellipodium formation. uniprot.org
| Process | Role of Unphosphorylated MARCKS | Role of Phosphorylated MARCKS | Key Findings |
| Cell Spreading | Promotes adhesion and spreading biologists.com | Phosphorylation is required for dynamic regulation nih.gov | Mutation of phosphorylation sites prevents cell spreading. nih.gov |
| Lamellipodia Formation | Dephosphorylated form stimulates formation nih.gov | Phosphorylation allows for cytoskeletal plasticity needed for dynamics nih.gov | MARCKS is localized to lamellipodia and regulates their formation. molbiolcell.orgbiologists.com |
Membrane Dynamics and Trafficking
The MARCKS effector domain's ability to shuttle between the membrane and cytosol upon phosphorylation is integral to regulating various forms of membrane trafficking, including endocytosis, exocytosis, and phagocytosis. plos.orgnih.govnih.govresearchgate.net This regulation is often linked to the control MARCKS exerts over the local actin cytoskeleton and the availability of plasma membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2). plos.orgmolbiolcell.orgmedchemexpress.com
Endocytosis and Exocytosis
MARCKS is implicated in the regulation of both endocytic and exocytic pathways. plos.orgresearchgate.netfrontiersin.org The translocation of MARCKS from the membrane to the cytoplasm following phosphorylation is thought to facilitate these processes by inducing the necessary reorganization of the cortical actin cytoskeleton. nih.govoup.com For instance, in luteal cells, the translocation of MARCKS from the plasma membrane is closely correlated with an increase in oxytocin (B344502) secretion (exocytosis). oup.com The changes in the F-actin cytoskeleton mediated by phosphorylated MARCKS are believed to be responsible for this exocytotic release. oup.com Furthermore, some studies suggest a role for MARCKS in endocytosis, with potential implications in disease; deficits in MARCKS-mediated endocytosis have been hypothesized to contribute to amyloid-beta aggregation in Alzheimer's disease. frontiersin.org
Phagocytosis
Phagocytosis, the process by which cells engulf large particles, is another cellular function where the MARCKS effector domain plays a regulatory role. nih.govresearchgate.netresearchgate.net MARCKS is phosphorylated during the activation of phagocytic cells like macrophages. nih.gov This phosphorylation and subsequent detachment from the membrane and actin filaments are thought to provide the localized cytoskeletal plasticity required for the membrane remodeling and extension that forms the phagocytic cup. nih.gov The involvement of MARCKS in the phagocytosis of inflammatory cells has also been noted. oncotarget.com
Vesicle Fusion and Neurosecretion
The role of the MARCKS effector domain extends to the specialized exocytosis involved in neurosecretion and vesicle fusion. nih.gov MARCKS is phosphorylated during neurosecretion, and this event is enhanced by certain neurotransmitter receptor signals. nih.govfrontiersin.orgnih.gov This suggests that MARCKS phosphorylation is a key regulatory step in the release of neurotransmitters. For example, glutamate (B1630785) exocytosis is enhanced by the activation of a metabotropic glutamate receptor that promotes MARCKS phosphorylation. frontiersin.org
While its precise role in all forms of vesicle trafficking is still under investigation, MARCKS has been identified as a potential downstream effector in the trafficking of GLUT4 storage vesicles, which are crucial for glucose uptake. mdpi.com In megakaryocytes, the dephosphorylation of MARCKS is associated with the formation of proplatelets, a process involving extensive membrane reorganization and vesicle fusion, suggesting that in some contexts, the unphosphorylated state is required for membrane fusion events. nih.gov This highlights the context-dependent nature of MARCKS regulation in vesicle dynamics.
| Trafficking Process | Role of Phosphorylated MARCKS Effector Domain | Supporting Evidence |
| Exocytosis | Facilitates release by promoting actin reorganization. oup.com | Translocation of MARCKS correlates with oxytocin secretion. oup.com |
| Endocytosis | Implicated in the process; deficits may contribute to disease. frontiersin.org | Altered MARCKS function linked to amyloid-beta aggregation. frontiersin.org |
| Phagocytosis | Promotes cytoskeletal plasticity needed for particle engulfment. nih.gov | MARCKS is phosphorylated during phagocyte activation. nih.gov |
| Neurosecretion | Phosphorylation is a key regulatory step for neurotransmitter release. nih.govfrontiersin.org | Glutamate exocytosis is enhanced by signals that phosphorylate MARCKS. frontiersin.org |
| Vesicle Fusion | Regulation is context-dependent; dephosphorylation can be required. nih.gov | Dephosphorylated MARCKS is needed for proplatelet formation. nih.gov |
Cellular Motility and Adhesion
Directed Cell Migration (e.g., Fibroblasts, Neutrophils, Macrophages)
The phosphorylation of the MARCKS effector domain is a central event in regulating the directed migration of various cell types, including fibroblasts, neutrophils, and macrophages. nih.govnih.govnih.gov This process involves the dynamic reorganization of the actin cytoskeleton, which is directly influenced by MARCKS's phosphorylation state. nih.gov
Fibroblasts: In fibroblasts, MARCKS is implicated in the regulation of cell migration. nih.gov Treatment of NIH-3T3 fibroblasts with a peptide that inhibits MARCKS function was shown to attenuate cell migration in scratch wound assays and inhibit chemotaxis towards platelet-derived growth factor-BB (PDGF-BB). nih.gov This suggests that MARCKS function is crucial for directed fibroblast movement. nih.gov
Neutrophils: For neutrophils, chemoattractant stimulation (e.g., with fMLF) triggers a rapid and transient phosphorylation of MARCKS by PKC. nih.govnih.gov This phosphorylation event is essential for neutrophil migration and adhesion. nih.gov Specifically, the δ-PKC isoform has been identified as the primary kinase responsible for phosphorylating MARCKS in human neutrophils. nih.gov The phosphorylation causes MARCKS to detach from the plasma membrane and move to the cytosol, a translocation that corresponds tightly with the polymerization of actin needed for cell movement. nih.gov Inhibition of MARCKS phosphorylation halts neutrophil chemotaxis. nih.gov
Macrophages: The directed migration of macrophages also relies on MARCKS phosphorylation. nih.govnih.gov In response to chemoattractants like MCP-1 or C5a, MARCKS is rapidly phosphorylated and translocates from the plasma membrane to the cytosol. nih.govnih.gov This event is accompanied by a reorganization of the actin cytoskeleton, allowing the cell to form protrusions and move. nih.gov Both visual and biochemical evidence confirm a transient interaction between phosphorylated MARCKS and actin during macrophage migration. nih.gov
Phosphorylated MARCKS plays a role in integrin-mediated cellular processes, particularly in "outside-in" signaling. Integrins are transmembrane receptors crucial for cell adhesion and migration. nih.gov While MARCKS inhibition does not appear to affect "inside-out" β2-integrin activation in neutrophils (the process of activating integrins from within the cell), it significantly impacts "outside-in" signaling. nih.gov
"Outside-in" signaling occurs after integrins bind to their extracellular ligands, such as ICAM-1. This binding triggers intracellular signals that lead to firm adhesion, cell spreading, and other responses. tandfonline.com Research has shown that inhibiting MARCKS function attenuates β2-integrin-dependent adhesion, cell spreading, and integrin clustering in neutrophils. nih.govtandfonline.com This indicates that MARCKS, likely through its phosphorylation-regulated interaction with the actin cytoskeleton and membrane lipids, is a key component of the signaling cascade downstream of integrin engagement. nih.govnih.gov In muscle cells, MARCKS has been shown to localize to focal adhesion sites and its translocation from the membrane to the cytosol, which is dependent on phosphorylation, correlates with the reorganization of the actin cytoskeleton necessary for cell spreading on fibronectin. nih.gov
Neuronal Function and Development
The phosphorylation of the MARCKS effector domain is a critical regulator of neuronal structure, specifically influencing dendrite development and the morphology of dendritic spines. nih.govnih.gov Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses, and their morphology is tightly linked to synaptic strength and plasticity. MARCKS regulates spine morphology by modulating the actin cytoskeleton and the availability of plasma membrane PIP2. nih.govresearchgate.netnih.gov
Studies in cultured hippocampal neurons have revealed a dynamic role for MARCKS. nih.gov Overexpression of a "pseudophosphorylated" form of MARCKS, which mimics the constantly phosphorylated state, leads to a reduction in dendritic spine density and size, accompanied by a decrease in F-actin content within the spines. nih.gov Conversely, expressing a non-phosphorylatable mutant of MARCKS results in aberrantly elongated spines. nih.govnih.gov These findings support a model where the phosphorylation of MARCKS by PKC acts as a switch to control spine structure. nih.gov
The mechanism involves a reciprocal relationship between MARCKS and PIP2. nih.govresearchgate.net Unphosphorylated, membrane-bound MARCKS sequesters PIP2, reducing its availability. nih.govresearchgate.net Phosphorylation of MARCKS releases it from the membrane, making PIP2 available to interact with actin-regulating proteins like cofilin. nih.govmolbiolcell.org This interplay between MARCKS, PIP2, and cofilin is a key determinant of the actin dynamics that shape dendritic spines. nih.govmolbiolcell.org
Table 2: Impact of MARCKS Phosphorylation State on Dendritic Spine Morphology
| MARCKS State | Experimental Condition | Observed Effect on Spines | Proposed Mechanism | Reference(s) |
|---|---|---|---|---|
| Phosphorylated | Expression of pseudophosphorylated MARCKS | Spine loss and shrinkage | Reduced F-actin content; Increased free PIP2 | nih.gov |
| Unphosphorylated | Expression of non-phosphorylatable MARCKS | Spine elongation; Spine fusion | Increased actin cluster mobility; PIP2 sequestration | nih.govnih.gov |
| Depleted | Knockdown of endogenous MARCKS (RNAi) | Reduced spine density and size | Disrupted actin/membrane dynamics; Increased free PIP2 | nih.govnih.gov |
Neural Precursor Differentiation
Phosphorylation of MARCKS is also implicated in the early stages of nervous system development, including the differentiation of neural precursors. nih.gov Research in chick embryos has shown that migrating neural crest cells, which are peripheral nervous system (PNS) precursors, express high levels of MARCKS. nih.gov A subpopulation of these migrating precursors contains MARCKS phosphorylated at serine 25 (S25p-MARCKS), indicating its involvement from very early developmental stages. nih.gov
Furthermore, MARCKS is present and phosphorylated in differentiating neurons within the dorsal root and trigeminal ganglia during embryonic development. nih.gov The signal for phosphorylated MARCKS is strongest in the periphery of the ganglia, where active neurogenesis is occurring. nih.gov This suggests that the phosphorylation of MARCKS is an important event for the differentiation of both central and peripheral nervous system cells and their precursors. nih.gov While the precise mechanism is still under investigation, the role of MARCKS in regulating cell motility and cytoskeletal dynamics is likely crucial for the complex processes of neuronal migration and differentiation. nih.govnih.gov
Role in Synaptic Plasticity and Neurotransmission
The MARCKS protein, particularly through the activity of its phosphorylated effector domain, is deeply implicated in the structural and functional plasticity of neurons. Its ability to interact with actin filaments, the plasma membrane, and calcium/calmodulin in a phosphorylation-dependent manner positions it as a key regulator of neuronal morphology and function. molbiolcell.orgnih.gov
Phosphorylation of the MARCKS effector domain is linked to the persistence of long-term potentiation (LTP), a fundamental mechanism for synaptic plasticity and memory. en-journal.org This phosphorylation event, driven by PKC, causes the MARCKS protein to translocate from the plasma membrane to the cytoplasm. nih.govnih.gov This translocation reduces the levels of filamentous actin (F-actin) within dendritic spines, the small protrusions on dendrites that receive synaptic inputs. nih.gov
The regulation of F-actin by MARCKS has profound effects on dendritic spine morphology. nih.gov Altered levels of membrane-associated MARCKS can lead to changes in spine number, size, and shape. molbiolcell.orgnih.gov For instance, a state mimicking constitutive phosphorylation can decrease spine number and size, leading to less stable synapses. nih.gov Conversely, its regulation is vital for axonal outgrowth and the dynamic alteration of dendritic spines, which are critical processes for neural development and synaptic reorganization. en-journal.org Through these mechanisms, the phosphorylated MARCKS effector domain plays an integral role in modulating neurotransmitter release and the intricate processes of synaptic reorganization that underlie learning and memory. en-journal.orgnih.gov
Immune Response Modulation
The MARCKS effector domain is a significant modulator of innate immune responses, particularly in macrophages. It participates in the intricate signaling cascades initiated by pathogen-associated molecular patterns, such as lipopolysaccharide (LPS).
The MARCKS protein acts as a negative regulator of the cellular response to Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov The cationic effector domain of MARCKS can directly bind to LPS. nih.gov This interaction is a key part of its modulatory function.
Upon stimulation with LPS, MARCKS translocates from the plasma membrane to endosomes, where it co-localizes with LPS. nih.govnih.gov This process is part of a negative feedback loop. Studies have shown that cells deficient in MARCKS exhibit an increased production of Interleukin-6 (IL-6) in response to LPS, while overexpression of MARCKS inhibits LPS signaling. nih.gov This regulatory activity is specific to the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary receptor for LPS. nih.govnih.gov By sequestering LPS and modulating the TLR4 pathway, the MARCKS protein helps to dampen the inflammatory response, preventing excessive and potentially damaging inflammation. nih.gov
A primary consequence of MARCKS's role in LPS signaling is its control over the production of key pro-inflammatory cytokines. Peptides derived from the MARCKS effector domain have been shown to inhibit the LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α) in mononuclear cells. nih.gov Similarly, suppression of MARCKS expression in macrophage cell lines blocks the LPS-induced expression of TNF-α at the transcriptional level. nih.gov
Further research demonstrates that peptides mimicking the MARCKS effector domain can suppress the LPS-induced expression of both TNF-α and Interleukin-6 (IL-6). nih.gov This suppression is achieved by inhibiting the p38 and JNK MAPK signaling pathways as well as the NF-κB transcription factor, which are crucial for the transcription of many pro-inflammatory genes. nih.gov The ability of MARCKS to negatively regulate the production of potent cytokines like TNF-α and IL-6 underscores its importance in maintaining immune homeostasis and preventing the cytokine storm associated with conditions like sepsis. nih.govnih.govembopress.org
Regulation of Coagulation Cascades
Beyond its role in immunity and neuroscience, the MARCKS effector domain exhibits regulatory functions in the blood coagulation system, demonstrating notable anticoagulant properties.
The MARCKS effector domain peptide can inhibit hypercoagulation initiated by Tissue Factor (TF), the primary cellular initiator of the coagulation cascade. nih.gov In studies using monocytic cells, the MARCKS phosphorylation site domain peptide (residues 151-175) was shown to readily inhibit TF-dependent activation of Factor VII. nih.gov This action effectively diminishes the formation of Factor VIIa, a critical step in the extrinsic pathway of coagulation. nih.gov
This anticoagulant activity was observed to offset LPS-induced monocytic TF hypercoagulation in clotting assays. nih.gov The mechanism involves the peptide's ability to bind to exposed phosphatidylserine (B164497) on the surface of activated platelets, which is a crucial cofactor for the assembly of coagulation complexes. nih.gov By antagonizing the interaction between coagulation factors (like Factor Xa) and phosphatidylserine, the MARCKS effector domain peptide effectively reduces enzymatic activity and inhibits the formation of fibrin (B1330869), the final product of the coagulation cascade. nih.gov This suggests a role for MARCKS in downregulating TF-initiated hypercoagulation, which can be a severe complication in conditions like sepsis. nih.gov
Research Findings Summary
| Function | Key Findings | Primary Molecules Involved | Associated Cellular Process |
|---|---|---|---|
| Synaptic Plasticity | Phosphorylation of the effector domain is linked to Long-Term Potentiation (LTP) and regulates dendritic spine morphology. nih.goven-journal.org | Protein Kinase C (PKC), F-actin, Calcium/Calmodulin | Neurotransmission, Axonal Outgrowth, Synaptic Reorganization |
| LPS Signaling Regulation | Acts as a negative regulator by binding directly to LPS and modulating the TLR4 signaling pathway. nih.govnih.gov | Lipopolysaccharide (LPS), Toll-like Receptor 4 (TLR4) | Innate Immune Response, Endosome Translocation |
| Cytokine Production Control | Suppresses LPS-induced production of TNF-α and IL-6 by inhibiting p38/JNK MAPK and NF-κB pathways. nih.govnih.gov | TNF-α, IL-6, NF-κB | Inflammatory Response |
| Coagulation Modulation | Inhibits Tissue Factor (TF)-initiated hypercoagulation by blocking Factor VII activation and binding to phosphatidylserine. nih.govnih.gov | Tissue Factor (TF), Factor VII, Phosphatidylserine | Blood Coagulation Cascade |
Compound and Protein Nomenclature
| Name | Abbreviation | Classification |
|---|---|---|
| Myristoylated Alanine-Rich C Kinase Substrate | MARCKS | Protein |
| Lipopolysaccharide | LPS | Glycolipid |
| Tumor Necrosis Factor-alpha | TNF-α | Cytokine |
| Interleukin-6 | IL-6 | Cytokine |
| Tissue Factor | TF | Protein (Glycoprotein) |
| Protein Kinase C | PKC | Enzyme (Kinase) |
| Phosphatidylserine | PS | Phospholipid |
| Factor VII | FVII | Protein (Coagulation Factor) |
| Factor Xa | FXa | Protein (Coagulation Factor) |
| Toll-like receptor 4 | TLR4 | Protein (Receptor) |
| Nuclear factor kappa-light-chain-enhancer of activated B cells | NF-κB | Protein Complex (Transcription Factor) |
Methodological Approaches for Investigating Marcks Peptide 151 175 , Phosphorylated
Peptide Synthesis and Derivatization
To investigate its properties, the MARCKS(151-175) peptide is first produced through chemical synthesis. This allows for the precise incorporation of modifications, labels, and derivatives that are crucial for various analytical techniques.
Isotopic labeling is a fundamental strategy for Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, enabling the detailed study of peptide structure and dynamics. In this approach, specific atoms within the peptide are replaced with their heavier isotopes.
For NMR studies, uniform or selective enrichment with ¹⁵N and ¹³C is common. kisti.re.kr This is particularly important for larger biomolecules as it helps overcome limitations like spectral complexity and signal overlap. nih.govunc.edu Segmental isotopic labeling, where only a specific portion of a protein is labeled, can also be employed to simplify spectra and focus on the region of interest. nih.gov For the MARCKS peptide, incorporating these isotopes allows researchers to track the chemical environment of individual atoms, providing high-resolution information on conformational changes that occur upon phosphorylation.
For EPR studies, a technique known as Site-Directed Spin Labeling (SDSL) is used. This involves introducing a stable nitroxide radical, or spin label, at a specific site in the peptide sequence. nih.govyoutube.com While not an isotopic label in the traditional sense, it serves a similar purpose by introducing a magnetically active probe. A common approach is to introduce a cysteine residue into the peptide sequence, which then reacts with a methanethiosulfonate (B1239399) spin label (MTSL). nih.gov The EPR spectrum of this spin label is sensitive to its local environment and mobility, providing insights into the structure and dynamics of the peptide region where it is attached. nih.govnih.gov
Table 1: Isotopic and Spin Labels for Spectroscopic Analysis
| Label Type | Isotopes / Probe | Spectroscopic Technique | Information Obtained |
|---|---|---|---|
| Isotopic Label | ¹⁵N, ¹³C, ²H | NMR Spectroscopy | 3D structure, conformational dynamics, ligand binding sites, protein-protein interactions. kisti.re.krnih.gov |
| Spin Label | Nitroxide Radicals (e.g., MTSL) | EPR Spectroscopy | Local environment polarity, solvent accessibility, backbone dynamics, membrane insertion depth, inter-residue distances. nih.govnih.gov |
Fluorescent labeling is a versatile tool for studying the binding properties and enzymatic kinetics of the MARCKS peptide. By attaching a fluorophore (a fluorescent dye) to the peptide, researchers can monitor changes in its environment or interactions in real-time. nih.govnih.gov
These assays are often used to measure the activity of protein kinases that phosphorylate the MARCKS peptide. nih.gov The principle is that the phosphorylation event leads to a change in the fluorescence signal. nih.gov This can be due to several mechanisms:
Environmentally-Sensitive Fluorophores: These dyes change their fluorescence properties (intensity or emission wavelength) based on the polarity of their local environment. stonybrook.edu Phosphorylation can alter the peptide's conformation or its interaction with other molecules, thereby changing the fluorophore's environment and signal.
Fluorescence Resonance Energy Transfer (FRET): This technique involves a pair of fluorophores, a donor and an acceptor. When in close proximity, the donor's energy is transferred to the acceptor, quenching the donor's fluorescence. Phosphorylation can induce a conformational change that separates the donor and acceptor, leading to an increase in the donor's fluorescence. nih.gov
A study investigating the regulation of PI3K by PKC and MARCKS utilized a fluorescently labeled MARCKS(151-175) peptide. The peptide was synthesized with an N-terminal cysteine, allowing for chemical labeling. This enabled researchers to use single-molecule fluorescence microscopy to directly observe the peptide's binding to and release from a lipid bilayer upon phosphorylation by PKC.
Table 2: Examples of Fluorescent Labeling Applications for MARCKS Peptide
| Labeling Strategy | Principle | Application | Key Finding |
|---|---|---|---|
| Single Fluorophore | Monitoring changes in fluorescence intensity/wavelength. nih.gov | Measuring protein kinase activity. nih.gov | Phosphorylation of the peptide substrate leads to a detectable change in the fluorescence of an appended fluorophore. nih.gov |
| FRET Pair | Measuring distance changes between two points on the peptide or between the peptide and a binding partner. nih.gov | Detecting conformational changes upon phosphorylation or binding. | Phosphorylation-induced separation of the FRET pair results in an increased fluorescence signal. nih.gov |
| Labeled MARCKS(151-175) | Total Internal Reflection Fluorescence Microscopy (TIRFM). | Investigating peptide-membrane interactions. | PKC-mediated phosphorylation of the MARCKS peptide reverses its sequestration of PIP₂, releasing it from the membrane. |
To study the function of the MARCKS peptide within living cells, it must be able to cross the cell membrane. Peptides, particularly charged ones like the MARCKS effector domain, are generally cell-impermeable. To overcome this, they can be modified by attaching a Cell-Penetrating Peptide (CPP). nih.gov
A widely used CPP is the trans-activator of transcription (Tat) peptide derived from the HIV-1 virus. The Tat peptide is rich in basic amino acids, particularly arginine, which facilitates its uptake into cells. nih.gov Fusing the MARCKS(151-175) peptide to the Tat peptide would create a chimeric peptide capable of entering cells to modulate intracellular processes. This strategy allows for the investigation of the peptide's effects on signaling pathways, such as its ability to compete with endogenous MARCKS and inhibit processes like cancer cell migration. nih.gov The intrinsic basic nature of the MARCKS effector domain itself can confer some cell-penetrating properties, and it has been shown to function as a nuclear localization signal.
While the specific addition of "Tyrosine Aminotransferase" for cell permeability is not a standardly documented method, the principle relates to using protein domains or peptides to piggyback cargo into cells. The HIV-Tat peptide serves as a prime and effective example of this strategy.
Biophysical Spectroscopic Techniques
Spectroscopic methods are indispensable for characterizing the phosphorylated MARCKS peptide at an atomic level, providing insights into its structure, dynamics, and interactions with biological membranes.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. nih.gov For the MARCKS(151-175) peptide, NMR can reveal its conformational state both before and after phosphorylation.
Studies have shown that the unphosphorylated effector domain of MARCKS is largely unstructured or random coil in solution. However, upon binding to acidic lipid vesicles or calmodulin, it can adopt a more ordered conformation. NMR is used to map these interactions precisely. By monitoring changes in the chemical shifts of specific ¹H, ¹⁵N, and ¹³C nuclei upon addition of a binding partner (like a lipid vesicle or calmodulin), researchers can identify the exact amino acid residues involved in the interaction.
Furthermore, NMR can directly observe the structural consequences of phosphorylation. The introduction of negatively charged phosphate (B84403) groups dramatically alters the electrostatic properties of the peptide, and NMR can detect the resulting changes in the local chemical environment of surrounding residues. This provides a detailed picture of how phosphorylation disrupts the peptide's interaction with its binding partners, such as causing its dissociation from the plasma membrane.
EPR spectroscopy, when combined with Site-Directed Spin Labeling (SDSL), is uniquely suited for studying the interaction of peptides with lipid membranes. nih.govnih.gov This technique provides information on the mobility of the spin-labeled side chain, its depth of insertion into the membrane, and its accessibility to molecules in the aqueous or lipid phase. nih.gov
For the MARCKS(151-175) peptide, EPR can be used to monitor its dynamic translocation between the cytoplasm and the plasma membrane.
Membrane Binding: When the spin-labeled peptide is free in solution, the EPR spectrum shows sharp lines, indicative of high mobility. nih.gov Upon binding to a lipid vesicle, the motion of the spin label becomes restricted, resulting in a broader EPR spectrum. By titrating a peptide solution with lipid vesicles, one can quantify the binding affinity. nih.gov
Membrane Location: The depth of the spin label within the membrane can be determined by measuring its accessibility to paramagnetic relaxing agents (e.g., oxygen, nickel complexes) that have different solubilities in the aqueous and lipid phases. nih.gov This allows researchers to map the orientation and topology of the peptide when it is bound to the membrane.
Effect of Phosphorylation: The central hypothesis for MARCKS function is that phosphorylation of its effector domain by PKC causes its detachment from the plasma membrane. EPR can directly test this. By preparing vesicles with bound, spin-labeled, unphosphorylated MARCKS peptide and then adding PKC and ATP, researchers can observe the reappearance of the sharp, mobile spectral component, signifying the release of the now-phosphorylated peptide from the membrane into the aqueous buffer. This provides dynamic information on how phosphorylation acts as an electrostatic switch to control the peptide's subcellular location.
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to probe the secondary structure of peptides and proteins in solution. Studies on the MARCKS ED peptide have consistently shown that the unphosphorylated form is predominantly unstructured or exists as a random coil in aqueous solution. nih.govnih.govcapes.gov.br Even upon binding to lipid vesicles, it does not adopt a significant, well-defined secondary structure, though an increase in CD peak intensity suggests some gain in rigidity. nih.gov
Table 1: Secondary Structure Analysis of MARCKS Peptides by Circular Dichroism
| Peptide State | Condition | Predominant Secondary Structure | Citation |
| Unphosphorylated | Aqueous Solution | Random Coil / Unstructured | nih.govnih.gov |
| Unphosphorylated | Bound to Lipid Vesicles | Mostly Random Coil (Increased Rigidity) | nih.gov |
| Phosphorylated | Aqueous Solution | Largely Unstructured (Slightly More Ordered) | researchgate.net |
Fluorescence Spectroscopy (Stopped-Flow, FRET, Quenching) for Kinetics and Binding
Fluorescence-based methods are instrumental in quantifying the kinetics and thermodynamics of the MARCKS peptide's interactions with membranes and other binding partners.
Fluorescence Correlation Spectroscopy (FCS): FCS has been employed to measure the binding of fluorescently labeled MARCKS(151-175) to lipid vesicles. nih.govmpg.de By analyzing fluctuations in fluorescence intensity within a microscopic observation volume, researchers can distinguish between fast-diffusing free peptides and slower-diffusing vesicle-bound peptides. This allows for the determination of molar partition coefficients (K), which quantify the peptide's affinity for the membrane. nih.gov For instance, the lifetime of the peptide-vesicle complex is significantly longer for vesicles containing a higher mole fraction of acidic lipids like phosphatidylserine (B164497) (PS). nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET has been a key tool in demonstrating the sequestration of PIP2 by the MARCKS peptide. In this setup, FRET can be measured between a fluorescently labeled PIP2 analogue (e.g., Bodipy-TMR-PIP2) and a differently labeled MARCKS peptide (e.g., Texas Red-MARCKS). researchgate.net The proximity required for energy transfer provides direct evidence of the peptide binding to and clustering PIP2 molecules within the membrane. researchgate.net
Fluorescence Quenching: Quenching experiments provide another means to study these interactions. The binding of unlabeled MARCKS(151-175) to vesicles containing fluorescently labeled PIP2 can lead to quenching of the PIP2 fluorescence, indicating a close association. researchgate.net Additionally, stopped-flow fluorescence spectroscopy, often using environmentally sensitive probes like acrylodan attached to the peptide, can measure the rapid kinetics of binding and dissociation from membranes. researchgate.net For example, this technique has been used to measure the off-rate (k_off) of the peptide from vesicles, revealing how quickly it can detach from the membrane surface. researchgate.net
Table 2: Representative Findings from Fluorescence Spectroscopy
| Technique | Measurement | System | Finding | Citation |
| FCS | Molar Partition Coefficient (K) | Labeled MARCKS(151-175) & PC/PS Vesicles | K increases with the mole fraction of PS in the vesicle. | nih.gov |
| FRET | Energy Transfer | Labeled MARCKS(151-175) & Labeled PIP2 in LUVs | Demonstrates direct binding and sequestration of PIP2 by the peptide. | researchgate.net |
| Stopped-Flow | Dissociation Rate (k_off) | Acrylodan-labeled MARCKS(151-175) & PC/PS LUVs | Measured a dissociation rate constant (k_off) of ~5.6-5.7 s⁻¹. | researchgate.net |
Membrane Mimetic Systems
To isolate and study the direct interaction of phosphorylated MARCKS peptide with lipid bilayers, researchers utilize simplified model membrane systems that mimic the composition of the cell's plasma membrane.
Phospholipid Vesicles (Large Unilamellar Vesicles, Small Unilamellar Vesicles)
Phospholipid vesicles are a cornerstone for studying MARCKS peptide-membrane interactions. Large Unilamellar Vesicles (LUVs), typically around 100 nm in diameter, are frequently used because their size is sufficient to avoid high curvature stress and they scatter less light than multilamellar vesicles. nih.govacs.org
A key finding from studies using LUVs is that the binding of the MARCKS protein and its effector domain peptide is highly dependent on electrostatics. nih.gov The unphosphorylated peptide, with its high density of positive charges, binds strongly to vesicles containing acidic (negatively charged) lipids like PS and PIP2. nih.govnih.gov PKC-mediated phosphorylation introduces multiple negative charges onto the peptide, which drastically reduces its affinity for these negatively charged vesicles by approximately 20-fold. nih.gov This supports the "myristoyl-electrostatic switch" model, where phosphorylation ejects the peptide from the membrane into the cytosol. plos.orgnih.gov While Small Unilamellar Vesicles (SUVs) can also be used, LUVs are often preferred as they are more stable and their lower curvature is more representative of the plasma membrane. acs.org
Lipid Monolayers
Lipid monolayers at an air-water interface serve as another valuable membrane mimetic system. This technique allows for precise control over the lateral packing density of lipids and surface pressure. It has been used to show that the MARCKS(151-175) peptide can inhibit the hydrolysis of PIP2 by phospholipase C (PLC) by directly binding to and sequestering PIP2 within the monolayer. atsjournals.orgnih.gov The phosphorylation of the peptide reverses this inhibition, presumably by releasing the sequestered PIP2 and making it available to PLC. medchemexpress.com These experiments provide strong evidence for the role of MARCKS as a gatekeeper of PIP2 availability, a function directly controlled by its phosphorylation state. atsjournals.orgnih.gov
Cellular and Biochemical Assays
While biophysical methods reveal the molecular mechanics of the peptide, cellular assays are crucial for understanding its functional consequences in a biological context, particularly in processes involving cytoskeletal dynamics.
Cell Migration and Adhesion Assays (e.g., Scratch Wounding, Chemotaxis)
The MARCKS protein is a key regulator of cell motility and adhesion, processes that depend on the dynamic reorganization of the actin cytoskeleton. atsjournals.orgplos.orgnih.gov The phosphorylation state of the effector domain is central to this regulation. nih.gov
Scratch Wounding Assay: This in vitro assay measures collective cell migration. A "wound" is created by scratching a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored. researchgate.netmdpi.com Studies using inhibitor peptides that target MARCKS function have shown that its inhibition can significantly attenuate cell migration in fibroblasts and cancer cells. researchgate.netmdpi.com
Chemotaxis Assay: This assay, often performed using a Transwell system, measures the directed migration of cells toward a chemical gradient. MARCKS has been shown to be essential for the chemotactic response of various cell types, including neutrophils and fibroblasts, toward attractants like platelet-derived growth factor (PDGF). plos.orgresearchgate.net Inhibition of MARCKS function results in weakened chemotactic fidelity. researchgate.net
The role of phosphorylation in migration is complex. Some studies suggest that the unphosphorylated, membrane-bound form of MARCKS is necessary to promote lamellipodium formation and motility. nih.gov Other research indicates that phosphorylated, cytosolic MARCKS promotes cell migration, possibly by interacting with the actin cytoskeleton in a different manner. nih.gov This suggests a dynamic cycle of phosphorylation and dephosphorylation is required, with the phosphorylated form potentially permitting initial adhesion changes while the dephosphorylated form supports later stages of cell spreading and movement. nih.gov
Table 3: Summary of MARCKS Function in Cell Migration Assays
| Assay Type | Cell Type | Observation | Implication | Citation |
| Scratch Wounding | NIH-3T3 Fibroblasts | MANS peptide (MARCKS inhibitor) attenuated cell migration. | MARCKS is required for efficient collective cell migration. | researchgate.net |
| Scratch Wounding | Inflammatory Breast Cancer Cells (SUM149) | MPS peptide (MARCKS inhibitor) dramatically decreased cell migration. | MARCKS is involved in the motility of specific cancer cells. | mdpi.com |
| Chemotaxis | NIH-3T3 Fibroblasts | MANS peptide inhibited chemotaxis towards PDGF-BB. | MARCKS is critical for directed cell migration. | researchgate.net |
| Transmigration | Macrophages | Phosphorylation and cytosol translocation of MARCKS are involved in transmigration. | The phosphorylation state of MARCKS regulates macrophage movement. | nih.gov |
Phospholipase C Activity Assays
The functional consequence of the phosphorylation of the MARCKS effector domain (residues 151-175) is frequently investigated using Phospholipase C (PLC) activity assays. These assays are designed to measure the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key step in cellular signaling, and how it is modulated by the MARCKS peptide. The unphosphorylated MARCKS peptide is known to sequester PIP2 within the plasma membrane, thereby inhibiting its breakdown by PLC. nih.gov Phosphorylation of the peptide is hypothesized to reverse this inhibition.
In a typical assay setup, phospholipid vesicles containing PIP2 are prepared. nih.gov The activity of PLC isoforms, such as PLC-β1 or PLC-δ1, is measured by quantifying the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), the products of PIP2 hydrolysis. nih.gov Studies have demonstrated that the unphosphorylated MARCKS(151-175) peptide significantly inhibits the PLC-catalyzed hydrolysis of PIP2 in these vesicle systems. nih.govresearchgate.net
The central finding from these assays is that phosphorylation of the serine residues within the MARCKS(151-175) peptide by Protein Kinase C (PKC) reverses this inhibition. nih.gov This release of inhibition allows PLC to access its substrate, PIP2, resulting in a burst of IP3 and DAG production. nih.gov Direct fluorescence microscopy has further elucidated the mechanism, showing that the unphosphorylated peptide causes PIP2 to cluster into lateral domains away from PLC. nih.gov Upon phosphorylation, the negative charges introduced into the peptide's basic domain reduce its electrostatic interaction with the acidic PIP2 lipids, leading to the dissolution of these domains and making PIP2 available for PLC-mediated hydrolysis. nih.gov
| Condition | Effect on PLC Activity | Mechanism | Reference |
| Unphosphorylated MARCKS(151-175) | Inhibition | Sequesters PIP2 into lateral domains, making it inaccessible to PLC. | nih.gov |
| Phosphorylated MARCKS(151-175) | Reversal of Inhibition | Reduces electrostatic affinity for PIP2, releasing it from sequestration and allowing PLC-catalyzed hydrolysis. | nih.gov |
Protein-Protein Interaction Assays
The interaction of phosphorylated MARCKS Peptide(151-175) with other proteins is a key area of investigation, revealing how its function is regulated beyond membrane binding. Common techniques to study these interactions include Surface Plasmon Resonance (SPR) and kinetic assays.
One significant interaction is with calmodulin (CaM). In the presence of calcium, CaM binds to the MARCKS effector domain, which can also induce its dissociation from the membrane, similar to the effect of phosphorylation. nih.gov Assays have shown that the addition of CaM to a system containing the MARCKS peptide can reverse its inhibitory effect on PI3Kα, a lipid kinase that uses PIP2 as a substrate. nih.gov This suggests a competitive or cooperative regulatory mechanism where both phosphorylation and CaM binding act as switches to control the availability of PIP2. nih.gov
Surface Plasmon Resonance (SPR) has been used to characterize the binding of specific antibodies to phosphorylated MARCKS peptides. For instance, the monoclonal antibody 3C3 recognizes a MARCKS peptide that is phosphorylated at serine 25 (a residue within a different conserved domain, but illustrating the technique's applicability). researchgate.net SPR analysis showed that the antibody binds to both the full-length phosphorylated protein and the smaller phosphorylated peptide with similar affinity, though the kinetics of binding and dissociation differed. researchgate.net Such assays are crucial for developing specific tools to detect and study the phosphorylated state of MARCKS in cells.
| Interaction Partner | Assay Method | Key Finding | Reference |
| Calmodulin (CaM) | Single-molecule kinase assay | CaM reverses the MARCKS peptide's inhibition of PI3Kα activity, leading to increased PIP3 production. | nih.gov |
| Monoclonal Antibody 3C3 | Surface Plasmon Resonance (SPR) | Antibody binds with similar affinity to both full-length phosphorylated MARCKS and a smaller phosphorylated peptide, demonstrating specificity. | researchgate.net |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Kinetic Assay | A peptide based on the MARCKS phosphorylation site domain (MPS peptide) binds to PIP2 with a high affinity, showing a dissociation constant (Kd) of 17.64 nM. nih.gov | nih.gov |
Gene Expression Analysis (e.g., Reporter Assays, RT-qPCR)
The phosphorylation of MARCKS is a pivotal event in signaling cascades that can ultimately lead to changes in gene expression. Methodologies like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are employed to quantify these changes.
Research into idiopathic pulmonary fibrosis (IPF) has identified MARCKS as a potential therapeutic target. nih.gov In primary fibroblasts from IPF patients, treatment with a peptide derived from the MARCKS phosphorylation site domain (the MPS peptide) was shown to suppress the phosphorylation of MARCKS. nih.gov This inhibition of MARCKS phosphorylation led to a subsequent decrease in the expression of myofibroblast-associated genes. nih.gov Using RT-qPCR, studies have quantified a significant reduction in the mRNA levels of key fibrotic genes, including COL1A1 (Collagen Type I Alpha 1 Chain), FN1 (Fibronectin 1), and α-SMA (α-Smooth Muscle Actin), following treatment with the MPS peptide. nih.gov
Similarly, in macrophages, peptides that prevent MARCKS phosphorylation have been shown to block the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect is mediated through the inhibition of downstream signaling pathways like p38 and JNK MAPKs and NF-κB, which are known regulators of gene transcription. nih.gov These findings demonstrate that the phosphorylation state of MARCKS is a critical upstream regulator of specific gene expression programs involved in both fibrosis and inflammation. nih.govnih.gov
Computational Modeling and Simulations
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of the MARCKS peptide and its interaction with lipid membranes. These computational models are particularly useful for understanding the conformational changes that occur upon phosphorylation and how these changes affect membrane binding.
Simulations have been used to model the "electrostatic switch" mechanism, which posits that phosphorylation triggers the detachment of MARCKS from the plasma membrane. technion.ac.il These models represent the MARCKS effector domain (ED) as a flexible chain of amino acid beads. technion.ac.il The simulations demonstrate that in its unphosphorylated state, the highly positive charge (+13) of the peptide drives a strong association with negatively charged lipids in the membrane, like phosphatidylserine (PS) and PIP2. technion.ac.il
When the model is adjusted to mimic phosphorylation—by changing the charge of the three key serine residues to -2 each, reducing the peptide's net charge from +13 to +7—the simulations show a significant weakening of the peptide-membrane interaction. technion.ac.il This computational result aligns with experimental observations that phosphorylated MARCKS translocates from the membrane to the cytosol. nih.gov The simulations provide a physical basis for this switch, showing how the reduction in electrostatic attraction is sufficient to overcome the forces holding the peptide to the membrane. technion.ac.il
Electrostatic Potential Calculations (e.g., Poisson-Boltzmann)
Electrostatic potential calculations, often using the Poisson-Boltzmann equation, are a powerful computational tool for quantifying the energetic forces governing the interaction between the MARCKS peptide and the cell membrane. nih.gov These calculations can predict the free energy of binding and sequestration of lipids like PIP2.
Studies using this method have modeled the MARCKS(151-175) peptide at the surface of a lipid bilayer. nih.gov The calculations confirm that the strong positive electrostatic potential generated by the peptide's 13 basic residues creates a highly favorable environment for attracting and sequestering multiple negatively charged PIP2 molecules. nih.gov This provides a quantitative description that supports the hypothesis of PIP2 sequestration observed in fluorescence microscopy experiments. nih.govnih.gov
Crucially, these models can also predict the effect of phosphorylation. By introducing negative charges at the serine phosphorylation sites, the calculations show a dramatic decrease in the peptide's binding affinity for the membrane. generegulation.org One set of calculations predicted that phosphorylation reduces the binding constant by approximately 1000-fold, rendering the binding negligible at physiological protein concentrations. generegulation.org This computational result provides strong theoretical support for the electrostatic switch mechanism, whereby PKC-mediated phosphorylation neutralizes the peptide's positive charge, causing it to release PIP2 and detach from the membrane. nih.govgeneregulation.org
Implications of Marcks Peptide 151 175 Activity in Biological Systems and Pathophysiological Models
Roles in Developmental Processes
The MARCKS protein is indispensable for normal embryonic development, with its absence leading to severe anatomical defects and embryonic lethality in mouse models. nih.gov Its functions are particularly critical in the formation of the nervous system, where it governs cell migration, proliferation, and structural organization. nih.govnih.gov
MARCKS plays a demonstrated role in embryogenesis and the formation of growth cones, the dynamic, actin-supported structures at the tips of developing axons and dendrites that guide neuronal pathfinding. researchgate.netnih.gov The protein's ability to regulate the actin cytoskeleton is central to this function. nih.gov Dephosphorylated MARCKS, in its membrane-bound state, can cross-link actin filaments, contributing to the stability of cellular structures. Upon phosphorylation, its release into the cytosol modulates actin dynamics, which is essential for the exploratory movements of the growth cone, including the formation of lamellipodia and neurite outgrowth. nih.gov Research has implicated MARCKS in regulating neuronal migration and axon outgrowth during the development of both the central and peripheral nervous systems by modulating growth cone adhesion and cytoskeletal dynamics. nih.gov
MARCKS is crucial for the proper development and function of radial glial cells (RGCs), which serve as both neural progenitors and migratory guides for newborn neurons in the developing cerebral cortex. nih.govbiorxiv.org The loss of MARCKS leads to significant defects in the radial glial scaffold, including the misplacement of proliferating radial progenitors away from the ventricular zone and disrupted cortical lamination. nih.gov In the absence of MARCKS, the radial glial scaffold is compromised, showing discontinuous and non-radial processes. nih.gov
Interestingly, genetic rescue experiments have revealed that the myristoylation of MARCKS, which is essential for its attachment to the cell membrane, is critical for its function in radial glia. nih.gov In contrast, a form of MARCKS that cannot be phosphorylated by PKC was still able to rescue the developmental deficits, suggesting that phosphorylation is not essential for this specific role. nih.govnih.gov The primary function of MARCKS in this context appears to be the membrane-associated targeting and organization of key polarity-regulating proteins. nih.gov
Table 1: Research Findings on MARCKS and Radial Glia Development
| Finding | Model System | Implication | Reference(s) |
| Loss of MARCKS disrupts radial glial placement, proliferation, and organization. | Mouse model (Marcks null cortex) | Leads to ectopic progenitors and aberrant cortical lamination. | nih.gov |
| Myristoylation-mediated membrane targeting is essential for MARCKS function in radial progenitors. | Mouse model (Genetic rescue experiments) | The physical presence of MARCKS at the membrane is critical for organizing polarity complexes. | nih.gov |
| PKC-mediated phosphorylation of MARCKS is not essential for its role in radial glial development. | Mouse model (Genetic rescue experiments) | The "myristoyl-electrostatic switch" may not be the primary mechanism for this specific developmental function. | nih.govnih.gov |
| MARCKS helps maintain normal radial glial cell polarity and cell adhesion in the neocortex. | Mouse mutants | Essential for the structural integrity and function of the developing brain. | nih.gov |
Contributions to Inflammatory and Immune Responses
Phosphorylated MARCKS is a key player in the inflammatory and immune response, particularly in regulating the behavior of leukocytes such as neutrophils and macrophages. nih.govescholarship.org
MARCKS is fundamentally involved in the directed migration and trafficking of leukocytes. nih.govnih.gov This process is heavily dependent on the regulation of PIP2, which is sequestered by the unphosphorylated MARCKS effector domain. nih.gov Upon cell stimulation, phosphorylated MARCKS releases PIP2, making it available for downstream signaling molecules like PI3K, which are concentrated at the leading edge of migrating cells. nih.gov Inhibiting MARCKS function with specific peptides has been shown to dramatically inhibit the migration of isolated human neutrophils toward various chemotactic agents. nih.gov This highlights the protein's role in orchestrating the cytoskeletal rearrangements necessary for cell motility during an immune response. escholarship.org
The MARCKS protein is an important regulator of key neutrophil effector functions, including degranulation (the release of inflammatory mediators from granules) and the respiratory burst (the production of reactive oxygen species to kill pathogens). mdpi.comnih.govnih.gov Inhibition of MARCKS has been shown to affect these processes, though the outcomes can be context-dependent. For instance, a MARCKS-inhibiting peptide significantly blocked respiratory burst when it was dependent on β2-integrin signaling, but not when stimulated by PMA, which bypasses this pathway. nih.gov This suggests MARCKS's role is linked to specific activation pathways. nih.gov Conversely, in a model of bacterial infection, inhibiting MARCKS actually enhanced neutrophil phagocytosis and respiratory burst in response to Salmonella Typhimurium, indicating a complex and pathogen-specific regulatory role. mdpi.com
Table 2: Research Findings on MARCKS and Neutrophil Function
| Function | Experimental Observation | Model/Stimulus | Implication | Reference(s) |
| Migration | Inhibition of MARCKS with MANS peptide dramatically inhibited migration. | Human neutrophils; chemotactic agents (fMLP, IL-8, LTB4) | MARCKS is essential for directed neutrophil migration. | nih.gov |
| Respiratory Burst | MANS peptide inhibited β2-integrin-dependent respiratory burst. | Human neutrophils; Insoluble Immune Complexes (IIC) | MARCKS function is critical for outside-in β2-integrin signaling. | nih.gov |
| Respiratory Burst | MANS peptide did not inhibit β2-integrin-independent respiratory burst. | Human neutrophils; Phorbol 12-myristate 13-acetate (PMA) | The NADPH oxidase complex itself is not hindered by MARCKS inhibition. | nih.gov |
| Respiratory Burst | MARCKS inhibition enhanced respiratory burst. | Bovine neutrophils; Salmonella Typhimurium | The role of MARCKS in antibacterial responses can be pathogen-specific. | mdpi.com |
| Degranulation | MARCKS is involved in regulating the release of granules. | Inflammatory cells (neutrophils, mast cells) | MARCKS plays a role in the secretion of inflammatory mediators. | nih.govnih.gov |
Neural and Cognitive Function Models
Beyond development, MARCKS continues to play a significant role in the mature nervous system, where it is implicated in processes underlying learning and memory. nih.govnih.gov Its function is closely tied to synaptic plasticity and the morphological regulation of dendritic spines, the postsynaptic sites of most excitatory synapses. molbiolcell.org In vitro studies have shown that the MARCKS peptide (151-175) can act as a potent inhibitor of α7 nicotinic acetylcholine (B1216132) receptors, which are critically involved in memory function. nih.gov
Behavioral studies in animal models have provided direct evidence for the peptide's role in cognition. When the MARCKS(151-175) peptide was infused directly into the hippocampus of rats, it produced a dramatic, dose-dependent impairment of both working and reference memory in a radial-arm maze task. nih.gov This suggests that the effector domain peptide itself can significantly interfere with the cellular mechanisms required for memory formation and recall in the hippocampus. nih.gov
Table 3: Research Findings on MARCKS Peptide and Cognitive Function
Impact on Memory Formation and Impairment in Animal Models
The role of the MARCKS effector domain in cognitive functions has been investigated in animal models, revealing its significant impact on memory processes. Studies involving the infusion of MARCKS peptides directly into the hippocampus of rats have provided direct behavioral evidence of its function.
Local infusions of the long-form MARCKS peptide (151-175) into the ventral hippocampus of rats resulted in a dramatic impairment of both working and reference memory in a 16-arm radial maze task. nih.govnih.govresearchgate.net This effect was dose-dependent, with a robust memory impairment observed at higher concentrations. nih.govnih.gov In contrast, a shorter, truncated version of the peptide did not affect memory performance, highlighting the specificity of the 151-175 amino acid sequence in memory regulation. nih.govnih.gov These findings suggest that the effector domain of MARCKS is critically involved in the molecular signaling pathways that underpin memory formation and recall. nih.gov The impairment is thought to be a combined result of receptor inhibition and alterations in various cellular signaling mechanisms within the hippocampus. nih.gov
Role in Nicotinic Acetylcholine Receptor Regulation
The mechanism by which the MARCKS (151-175) peptide impairs memory is closely linked to its interaction with the cholinergic system, specifically nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are known to be critically involved in memory function. nih.govnih.gov
In vitro studies on hippocampal tissue demonstrated that the MARCKS peptide (151-175) acts as a potent inhibitor of α7 nicotinic acetylcholine receptors. nih.govnih.govresearchgate.net The peptide is believed to bind directly to the extracellular domain of the nAChR, functioning as an antagonist. nih.gov The memory impairment observed in rats following hippocampal infusions of the MARCKS(151-175) peptide is consistent with the in vitro finding that this long-form peptide, but not shorter versions, inhibits α7 nAChRs. nih.govnih.gov This interaction provides a direct mechanistic link between the MARCKS effector domain peptide and the regulation of cognitive functions at the receptor level. nih.gov
Cancer and Tumorigenesis Models (Focus on Cellular Mechanisms, not Clinical Trials)
Phosphorylation of the MARCKS effector domain is a critical event in its oncogenic function. frontiersin.org Elevated levels of phosphorylated MARCKS (p-MARCKS) are observed in numerous types of cancer and are associated with the development and progression of tumors. frontiersin.orgescholarship.org
Regulation of Cancer Cell Migration and Metastasis in Preclinical Models
A primary role of MARCKS phosphorylation in cancer is the promotion of cell migration and invasion, key processes in metastasis. mdpi.comnih.gov When MARCKS is phosphorylated by kinases such as PKC or ROCK, it detaches from the plasma membrane. frontiersin.orgmdpi.com This translocation to the cytosol allows it to interact with and modulate the actin cytoskeleton, promoting the structural changes necessary for cell motility. mdpi.com
In preclinical models of various cancers, including lung, breast, melanoma, and cholangiocarcinoma, elevated MARCKS phosphorylation is shown to enhance cancer cell migration and invasion in vitro and metastasis in vivo. escholarship.orgmdpi.comnih.gov Conversely, inhibiting MARCKS function has been shown to reduce the metastatic potential of cancer cells. frontiersin.org For example, peptides that target the MARCKS phosphorylation site domain, such as the MPS peptide, can suppress lung cancer metastasis and inhibit tumor growth in vivo by decreasing levels of phospho-MARCKS. mdpi.comnih.gov This inhibition has been shown to effectively reduce cell growth, migration, and invasion in cultured cancer cells and lessen the metastasis burden in xenograft models. researchgate.net
| Cancer Type | Effect of Phosphorylated MARCKS | Mechanism | Reference |
|---|---|---|---|
| Non-Small-Cell Lung Cancer (NSCLC) | Enhances migration, invasion, and metastasis. | Modulates NF-κB signaling; promotes cytoskeletal rearrangement. | mdpi.comnih.gov |
| Inflammatory Breast Cancer (IBC) | Promotes cell proliferation, migration, and invasion. | Associated with the PI3K/AKT pathway. | nih.gov |
| Melanoma | Drives motility and invasiveness. | Mediates WNT5A-induced cell invasion. | mdpi.com |
| Cholangiocarcinoma | Promotes cell migration. | Modulates cell attachment and motility. | escholarship.org |
| Kidney Cancer | Promotes cell proliferation and migration. | Acts upstream of the AKT/mTOR pathway. | frontiersin.org |
Correlation with Tumor Aggressiveness and Prognosis (mechanistic insights)
Mechanistically, the oncogenic role of MARCKS is linked to its regulation of critical signaling pathways. When phosphorylated MARCKS detaches from the membrane, it releases sequestered phosphatidylinositol 4,5-bisphosphate (PIP2). frontiersin.org This liberated PIP2 can then be phosphorylated to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K), leading to the activation of the pro-survival and pro-proliferative AKT pathway. frontiersin.orgmdpi.com In oral squamous cell carcinoma, for instance, increased MARCKS expression was found to aggravate tumor progression via the PI3K/Akt signaling pathway. nih.gov Similarly, in inflammatory breast cancer, MARCKS expression was negatively correlated with PTEN expression, and the combination of low MARCKS and high PTEN was associated with longer metastasis-free survival. nih.gov
| Cancer Type | Prognostic Correlation of High p-MARCKS | Mechanistic Insight | Reference |
|---|---|---|---|
| Lung Cancer | Correlated with advanced stage, lymph node metastasis, and shorter survival. | Activates PI3K/AKT and NF-κB signaling. | mdpi.comatsjournals.org |
| Oral Squamous Cell Carcinoma (OSCC) | Correlated with more advanced tumor stages, lymphatic metastasis, and poorer overall survival. | Promotes progression via the PI3K/Akt pathway. | nih.gov |
| Inflammatory Breast Cancer (IBC) | Associated with shorter metastasis-free survival. | Negatively correlated with PTEN expression, impacting the PI3K/AKT pathway. | nih.gov |
| Multiple Cancers (General) | Correlates with aggressiveness and poor prognosis. | Phosphorylation is crucial for its oncogenic function, promoting invasion and migration. | frontiersin.orgescholarship.orgatsjournals.org |
Sensitization to Anti-Cancer Therapies (cellular mechanisms)
The central role of MARCKS phosphorylation in promoting tumor survival and progression makes it an attractive target for enhancing the efficacy of anti-cancer treatments. Inhibiting MARCKS phosphorylation can sensitize cancer cells to various therapies through several cellular mechanisms.
In lung cancer cells, a peptide targeting the MARCKS phosphorylation site domain was found to enhance the sensitivity to erlotinib (B232) treatment, particularly in cells with sustained activation of PI3K/Akt signaling. atsjournals.org In kidney cancer, the MPS peptide sensitizes cells to regorafenib (B1684635) treatment by inhibiting the AKT and mTOR pathways. nih.gov For colon cancer cells, inhibiting MARCKS phosphorylation sensitizes them to doxorubicin (B1662922) or 5-FU-based chemotherapy. mdpi.com The proposed mechanism involves a decrease in the internalization of the ATP-binding-cassette transporter ABCB1, a major cause of chemotherapy resistance. mdpi.com In glioblastoma, a cancer type with frequent dysregulation of phospholipid signaling, targeting MARCKS phosphorylation has been shown to increase radiation sensitivity. researchgate.net
Respiratory and Secretory Disorder Models
The MARCKS protein is deeply involved in cellular processes that require dynamic actin reorganization, including exocytosis and secretion. nih.govatsjournals.org Its role is particularly prominent in models of respiratory and secretory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), where mucus hypersecretion is a key pathological feature. nih.gov
In models of airway inflammation, the phosphorylation of MARCKS is a key step in regulating mucin secretion. nih.gov Studies using normal human bronchial epithelial cells have shown that PKC activation leads to MARCKS phosphorylation and its translocation away from the membrane, which is a necessary step for mucin granule exocytosis. nih.gov Inhibition of MARCKS phosphorylation significantly attenuates this mucus hypersecretion. nih.gov For example, in a mouse model of asthma, a peptide that inhibits MARCKS phosphorylation was shown to block mucus release and improve airway obstruction. nih.gov MARCKS is also implicated in the degranulation of leukocytes, an important process in inflammatory responses. atsjournals.org These findings establish phosphorylated MARCKS as a critical regulator of secretion in inflammatory airway diseases. nih.gov
Involvement in Excess Mucus Secretion and Airway Inflammation
The MARCKS protein is a pivotal regulator of mucus secretion and inflammatory responses within the airways. nih.gov Its phosphorylation state is critical to these functions, with the phosphorylated form being implicated in the promotion of inflammatory cell migration and the secretion of cytokines. nih.gov
Research has demonstrated that peptides which inhibit MARCKS function can significantly attenuate airway inflammation and mucus hypersecretion. In a mouse model of neutrophil elastase-induced bronchitis, which is characterized by goblet cell metaplasia and inflammation, the administration of the MANS peptide, an inhibitor of MARCKS, led to a substantial reduction in pro-inflammatory cytokines. Specifically, levels of KC, IL-1β, IL-6, MCP-1, and TNFα in bronchoalveolar lavage fluid were decreased by an average of 50-60%. nih.gov Furthermore, in a separate model of ozone-induced pulmonary injury, the MANS peptide almost completely abolished the levels of inflammatory cytokines IL-6 and KC, with reductions of 82% and 95%, respectively. nih.gov This peptide also effectively reduced the stimulated secretion of the major respiratory mucin, Muc5ac, by 50%. nih.gov
These findings underscore the central role of MARCKS phosphorylation in driving inflammatory and hypersecretory states in the airways. The ability of inhibitory peptides to counteract these effects highlights the potential of targeting MARCKS signaling as a therapeutic strategy for inflammatory airway diseases.
| Model System | Treatment | Cytokine/Mucin | Outcome | Reference |
| Neutrophil Elastase-Induced Bronchitis (Mouse) | MANS peptide | KC, IL-1β, IL-6, MCP-1, TNFα | Mean levels decreased by 50-60% | nih.gov |
| Neutrophil Elastase-Induced Bronchitis (Mouse) | MANS peptide | Muc5ac | 50% reduction in stimulated secretion | nih.gov |
| Ozone-Induced Pulmonary Injury (Mouse) | MANS peptide | IL-6 | 82% reduction | nih.gov |
| Ozone-Induced Pulmonary Injury (Mouse) | MANS peptide | KC | 95% reduction | nih.gov |
Coagulation Disorder Models
Downregulation of Monocytic Tissue Factor Hypercoagulation
The MARCKS protein, particularly its phosphorylation site domain (PSD), has been identified as a modulator of coagulation, specifically in the context of monocytic tissue factor (mTF)-initiated hypercoagulation. nih.gov This process is a key element in the pathophysiology of conditions like sepsis, which can lead to disseminated intravascular coagulation. nih.gov
Studies utilizing human leukemia THP-1 monocytes have shown that the MARCKS PSD (residues 151-175) can effectively inhibit mTF-dependent coagulation. nih.gov In experimental settings where hypercoagulation is induced by lipopolysaccharide (LPS), the MARCKS PSD peptide was able to offset this effect in single-stage clotting assays. nih.gov The mechanism of this anticoagulant activity involves the inhibition of the activation of Factor VII (FVII) and a reduction in the formation of Factor VIIa (FVIIa). nih.gov
Further investigations have explored the effect of MARCKS-derived peptides on the prothrombinase complex, which is crucial for the generation of thrombin and subsequent fibrin (B1330869) formation. In a platelet-dependent prothrombinase assay, both L- and D-enantiomers of the MARCKS Effector Domain (ED) peptide significantly reduced prothrombinase activity. nih.gov A modified version of the peptide where phenylalanine residues were replaced with alanine (B10760859) (L-MARCKS ED FA) showed no inhibitory effect, demonstrating the specificity of the interaction. nih.gov This inhibition is thought to occur through the binding of the MARCKS ED peptide to phosphatidylserine (B164497) exposed on activated platelets, which in turn antagonizes the binding of coagulation factors like Factor Xa. nih.gov
| Assay | Peptide | Key Findings | Reference |
| Monocytic Tissue Factor (mTF) Hypercoagulation Assay | MARCKS PSD (151-175) | Offset LPS-induced hypercoagulation; Inhibited mTF-dependent FVII activation and diminished FVIIa formation. | nih.gov |
| Platelet-Dependent Prothrombinase Assay | L-MARCKS ED | Significantly reduced prothrombinase activity. | nih.gov |
| Platelet-Dependent Prothrombinase Assay | D-MARCKS ED | Significantly reduced prothrombinase activity. | nih.gov |
| Platelet-Dependent Prothrombinase Assay | L-MARCKS ED FA | No inhibition of prothrombinase activity. | nih.gov |
Future Research Directions and Unanswered Questions
Elucidating the Full Repertoire of MARCKS Peptide(151-175) Interacting Partners
The effector domain of MARCKS is known to engage with a number of critical molecular partners, an interaction that is profoundly altered by its phosphorylation status. nih.gov In its unphosphorylated state, the peptide binds to acidic phospholipids (B1166683) in the plasma membrane, such as phosphatidylinositol 4,5-bisphosphate (PIP2), and cross-links actin filaments. frontiersin.orgnih.govnih.gov Phosphorylation by Protein Kinase C (PKC) or other kinases triggers its translocation to the cytosol, where its interactions are reconfigured. nih.govnih.gov
While the primary interactors are well-established, a comprehensive, context-specific interactome of the phosphorylated peptide is yet to be fully mapped. Recent proteomic studies have begun to uncover novel binding partners, such as clathrin adaptor proteins, implicating the phosphorylated peptide in the regulation of multivesicular bodies and exosome biogenesis. nih.gov In presynaptic terminals, it is also known to interact with synapsin I. frontiersin.org A significant gap in our knowledge is the identification of the full spectrum of proteins that associate with MARCKS Peptide(151-175) specifically in its phosphorylated state across different cell types and physiological conditions. Future research employing advanced proteomic techniques, such as proximity-dependent biotinylation (BioID) or co-immunoprecipitation coupled with mass spectrometry, is essential to systematically identify these partners. Understanding this complete network of interactions is crucial for deciphering how a single peptide can influence a diverse array of cellular functions.
| Interacting Partner | Binding State | Functional Consequence | Reference |
|---|---|---|---|
| Actin Filaments | Unphosphorylated ED | Cross-linking and stabilization of actin cytoskeleton. | frontiersin.orgoup.com |
| Actin Filaments | Phosphorylated ED | Reduced affinity; disassembly of actin cross-links. | oup.comnih.gov |
| Ca²⁺/Calmodulin | Unphosphorylated ED | Binds to the ED, causing its translocation from the membrane, similar to phosphorylation. | frontiersin.orgnih.gov |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Unphosphorylated ED | Sequesters PIP2 in membrane microdomains, regulating its availability. | frontiersin.orgnih.gov |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phosphorylated ED | Releases PIP2, allowing it to participate in downstream signaling (e.g., PI3K/Akt pathway). | nih.govnih.gov |
| Clathrin Adaptor Proteins | Phosphorylation-dependent | Potential role in vesicle trafficking and exosome formation. | nih.gov |
| Synapsin I | Unphosphorylated ED | Colocalizes with synaptic vesicles in presynaptic terminals. | frontiersin.org |
Dissecting the Fine-Tuning of Phosphorylation-Dependent Regulation
The regulation of MARCKS function by phosphorylation is more complex than a simple binary switch. The effector domain contains multiple serine residues (three out of four are common phosphorylation sites) that can be phosphorylated by various PKC isotypes (conventional, novel, and atypical) as well as other kinases like Rho kinase (ROCK). nih.govnih.gov Kinetic analyses have revealed that these sites are phosphorylated sequentially, suggesting a hierarchical mechanism of regulation. nih.gov For instance, studies show the order of phosphorylation by PKC isotypes is often S156 > S163 > S152. nih.gov
This raises the question of whether the specific pattern and stoichiometry of phosphorylation act as a "rheostat," allowing for a graded or fine-tuned regulation of the peptide's function. It is plausible that different phosphorylation patterns could create distinct affinities for various binding partners, leading to nuanced functional outcomes. Unanswered questions include:
How do different combinations of phosphorylated serines differentially affect the binding kinetics and affinity for partners like actin, calmodulin, and other newly identified interactors?
What are the specific phosphatases responsible for dephosphorylating the effector domain, and how is their activity regulated to ensure the timely return of MARCKS to the plasma membrane?
How do other kinases, such as ROCK, contribute to the phosphorylation landscape and integrate signals from different upstream pathways? nih.gov
Answering these questions will require detailed kinetic studies using synthetic peptides with site-specific phosphorylations and the identification and characterization of the relevant phosphatases.
Advanced Structural Characterization of Peptide-Protein Complexes
Structural studies have shown that the unphosphorylated MARCKS effector domain is largely unstructured or exists in an extended conformation. nih.govresearchgate.net Upon phosphorylation, it adopts a more compact, yet still dynamic, structure. nih.govnih.gov While techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have provided these valuable insights, high-resolution structural information of the peptide in complex with its key binding partners is largely missing. researchgate.netnih.gov A notable exception is the crystal structure of the peptide bound to Ca²⁺-calmodulin. atsjournals.org
A major hurdle in the field is the lack of detailed atomic structures of the phosphorylated MARCKS peptide bound to crucial partners like actin or clathrin. Such structures would reveal the precise molecular interfaces and allosteric changes that govern these phosphorylation-dependent interactions. Future research should leverage cutting-edge structural biology techniques:
Cryo-electron microscopy (cryo-EM) could be used to visualize the phosphorylated peptide in complex with larger assemblies, such as actin filaments.
Advanced NMR spectroscopy can characterize the dynamic conformational ensemble of the phosphorylated peptide when bound to its partners.
Computational molecular dynamics simulations can complement experimental data to model the transient interactions and structural transitions of the peptide. nih.gov
These advanced structural studies are essential for moving beyond conceptual models to a precise, mechanistic understanding of how phosphorylation switches the peptide's function.
In-depth Analysis of Functional Divergence between MARCKS and MARCKSL1 Effector Domains
The MARCKS family includes MARCKS-like protein 1 (MARCKSL1), which shares strong homology in the effector domain and is also involved in regulating the actin cytoskeleton. nih.govelifesciences.org Both peptides bind actin, calmodulin, and acidic phospholipids. nih.gov However, their cellular functions are not entirely redundant, suggesting significant functional divergence stemming from subtle sequence differences within their respective effector domains. nih.govportlandpress.com For example, the MARCKSL1 effector domain contains a proline residue in place of a serine, which likely impacts its conformation and net charge following phosphorylation. nih.gov
Furthermore, while PKC phosphorylation inhibits actin cross-linking by both proteins, MARCKSL1 is also a substrate for JNK, which phosphorylates it on C-terminal sites outside the effector domain, leading to an increase in actin bundling—a functional outcome opposite to that of PKC phosphorylation. nih.gov This highlights a clear divergence in regulation and function. A key area for future investigation is a direct, side-by-side comparison of the two effector domains. This would involve quantifying and comparing the binding affinities, kinetics, and structural impacts of phosphorylation on their interactions with shared partners. Such studies will be critical to understand why two seemingly similar proteins have evolved distinct and sometimes opposing roles in cellular processes like cell migration and neural development. nih.govresearchgate.net
| Feature | MARCKS Effector Domain | MARCKSL1 Effector Domain | Reference |
|---|---|---|---|
| Primary Interactors | F-actin, Ca²⁺/Calmodulin, PIP2 | F-actin, Ca²⁺/Calmodulin, PIP2 | nih.gov |
| Regulation by PKC Phosphorylation | Inhibits actin cross-linking; causes membrane detachment. | Inhibits actin cross-linking; causes membrane detachment. | nih.govnih.gov |
| Key Sequence Difference | Contains multiple serine phosphorylation sites. | A serine is replaced by a proline, altering potential conformation and charge. | nih.gov |
| Regulation by other kinases | Substrate for ROCK. | Substrate for JNK (at C-terminal sites), which promotes actin bundling. | nih.govnih.gov |
| Functional Overlap | Roles in cell migration, secretion, proliferation. Both essential for embryonic development. | Roles in cell migration, secretion, proliferation. Both essential for embryonic development. | researchgate.net |
| Functional Divergence | Distinct expression patterns and roles, particularly in brain development and regeneration. | Distinct expression patterns and roles; JNK-mediated regulation leads to different cytoskeletal outcomes. | nih.govelifesciences.orgnih.gov |
Exploring Novel Methodologies for Real-Time Observation of Peptide Dynamics
The "electrostatic switch" model, which posits that MARCKS shuttles between the plasma membrane and cytosol, is a cornerstone of its known function. frontiersin.org This dynamic translocation is fundamental to its ability to regulate both membrane lipid signaling and cytoskeletal structure. However, direct observation of this process in real-time within living cells remains a significant technical challenge. frontiersin.org Most current evidence is derived from static methods like immunofluorescence or biochemical fractionation, which provide snapshots rather than a continuous view of the peptide's life cycle.
To overcome this limitation, future research must embrace and develop novel methodologies for real-time observation:
Single-Molecule Tracking (SMT): This powerful technique could be used to follow individual fluorescently-tagged MARCKS molecules as they move between the membrane and cytosol, providing definitive evidence of the translocation cycle and its kinetics. frontiersin.org
FRET/BRET Biosensors: Förster or Bioluminescence Resonance Energy Transfer biosensors could be designed to report on the phosphorylation state of the MARCKS peptide or its proximity to specific binding partners in real-time, allowing researchers to visualize signaling dynamics with high spatiotemporal resolution.
Advanced Fluorescence Microscopy: Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can specifically visualize events at the plasma membrane, enabling precise measurement of the peptide's dissociation from the membrane upon phosphorylation.
These approaches will be invaluable for testing the electrostatic switch hypothesis directly and for understanding how the dynamics of the phosphorylated peptide are regulated by upstream signals and local cellular environments.
Mechanistic Insights into its Roles in Complex Biological Systems
Phosphorylation of the MARCKS effector domain is implicated in an astonishingly wide range of complex biological phenomena, including neural development, synaptic plasticity, cell migration, immune response, and tissue regeneration. frontiersin.orgnih.govresearchgate.net A central unanswered question is how the phosphorylation of this single, short peptide can orchestrate such diverse and context-dependent cellular outcomes. The release of sequestered PIP2 is one key mechanism, as this lipid can then activate numerous downstream pathways, including the PI3K/Akt cascade, which is vital for cell proliferation and migration. scienceopen.comresearchgate.net
However, this is likely not the only mechanism at play. The challenge for future research is to connect the molecular-level interactions of the phosphorylated peptide to these large-scale systems-level functions. This will require an integrative approach that combines:
Systems Biology: Using phosphoproteomics and interactomics to build comprehensive models of the signaling networks governed by MARCKS phosphorylation in specific biological contexts (e.g., in a migrating neuron versus a secreting macrophage). nih.gov
Cell-Type Specific Studies: Investigating the peptide's role using genetic models (e.g., CRISPR-Cas9 knockouts or site-specific phosphorylation mutants) in different cell types to dissect its context-specific functions. nih.gov
Disease Modeling: Exploring how dysregulation of MARCKS phosphorylation contributes to pathologies such as cancer, neurodegenerative disorders, and inflammatory diseases. nih.govwm.edu
By bridging the gap between molecular interactions and complex cellular behaviors, future research will fully illuminate the critical role of the phosphorylated MARCKS Peptide(151-175) as a master regulator of cell physiology.
Q & A
Q. How can computational modeling improve understanding of MARCKS-membrane interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
